4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
Description
Properties
IUPAC Name |
4-methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3/c1-6-3-4-7-10(11(6)17(18)19)8(20-2)5-9(16-7)12(13,14)15/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZITCZYZVYHHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(C=C2OC)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379483 | |
| Record name | 4-methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-62-0 | |
| Record name | 4-methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175203-62-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Proposed Synthesis of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines a proposed synthetic pathway for 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline. To the best of our knowledge, a detailed experimental protocol for this specific compound is not currently published in publicly accessible literature. The methodologies and quantitative data presented herein are extrapolated from established synthetic routes for structurally analogous compounds and should be considered illustrative. All proposed reactions should be meticulously optimized and validated under appropriate laboratory settings.
Introduction
This compound is a complex heterocyclic compound with potential applications in medicinal chemistry and materials science, owing to its substituted quinoline core. The presence of a trifluoromethyl group, a methoxy group, a methyl group, and a nitro group on the quinoline scaffold suggests that it may exhibit unique biological activities and chemical properties. This guide provides a comprehensive, albeit theoretical, multi-step synthesis for this target molecule, designed to be a valuable resource for researchers in organic synthesis and drug discovery.
Proposed Synthetic Pathway
The proposed synthesis is a four-step process commencing with the construction of the quinoline core, followed by sequential functional group interconversions to achieve the desired substitution pattern. The overall strategy is outlined below:
Figure 1: Proposed four-step synthesis of the target compound.
Experimental Protocols and Data
Step 1: Synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline
This step involves a cyclization reaction between 4-methylaniline and ethyl 4,4,4-trifluoroacetoacetate, analogous to the synthesis of similar 4-hydroxy-2-(trifluoromethyl)quinolines.
Experimental Protocol:
A mixture of 4-methylaniline (p-toluidine), ethyl 4,4,4-trifluoroacetoacetate, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark apparatus to remove water. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Quantitative Data (Illustrative):
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Eq. | Amount Used |
| 4-Methylaniline | 107.15 | 1.0 | 10.7 g |
| Ethyl 4,4,4-trifluoroacetoacetate | 184.11 | 1.1 | 22.1 g |
| p-Toluenesulfonic acid | 172.20 | 0.05 | 0.86 g |
| Toluene | - | - | 200 mL |
| Product | 227.18 | - | - |
| Estimated Yield | - | - | 75% |
Step 2: Nitration of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline
The quinoline core is nitrated using a standard nitrating mixture. The nitro group is expected to add at the 5-position due to the directing effects of the existing substituents.
Experimental Protocol:
4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C). A mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the low temperature. After the addition, the mixture is stirred for a specified time and then carefully poured onto ice. The precipitated product is collected by filtration, washed with water, and dried.
Quantitative Data (Illustrative):
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Eq. | Amount Used |
| 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline | 227.18 | 1.0 | 22.7 g |
| Concentrated Nitric Acid (68%) | 63.01 | 1.1 | 7.6 mL |
| Concentrated Sulfuric Acid (98%) | 98.08 | - | 100 mL |
| Product | 272.18 | - | - |
| Estimated Yield | - | - | 80% |
Step 3: Chlorination of 4-Hydroxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
The hydroxyl group at the 4-position is converted to a chloro group using phosphorus oxychloride, a common reagent for this transformation.
Experimental Protocol:
A mixture of 4-hydroxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline and phosphorus oxychloride (POCl₃), with a catalytic amount of N,N-dimethylformamide (DMF), is heated at reflux. The reaction progress is monitored by TLC. After completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate solution). The resulting solid is filtered, washed, and dried.
Quantitative Data (Illustrative):
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Eq. | Amount Used |
| 4-Hydroxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline | 272.18 | 1.0 | 27.2 g |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 5.0 | 50 mL |
| N,N-Dimethylformamide (DMF) | 73.09 | cat. | 0.5 mL |
| Product | 290.62 | - | - |
| Estimated Yield | - | - | 90% |
Step 4: Methoxylation of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
The final step is a nucleophilic aromatic substitution where the 4-chloro group is displaced by a methoxy group using sodium methoxide.
Experimental Protocol:
4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline is dissolved in anhydrous methanol. A solution of sodium methoxide in methanol is added, and the mixture is heated at reflux. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the final product, which can be further purified by column chromatography or recrystallization.
Quantitative Data (Illustrative):
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Eq. | Amount Used |
| 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline | 290.62 | 1.0 | 29.1 g |
| Sodium Methoxide (25% in Methanol) | 54.02 | 1.5 | 32.4 mL |
| Anhydrous Methanol | - | - | 150 mL |
| Product | 286.21 | - | - |
| Estimated Yield | - | - | 85% |
Logical Workflow for Synthesis
The sequence of reactions is critical for the successful synthesis of the target molecule. The workflow diagram below illustrates the logical progression from starting materials to the final product.
Characterization of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline, a quinoline derivative with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound (CAS 175203-62-0), this document compiles information from structurally related analogs to propose a plausible synthetic route, predict spectroscopic and physicochemical properties, and discuss potential biological activities. The strategic incorporation of a methoxy, methyl, nitro, and trifluoromethyl group onto the quinoline scaffold suggests that this compound may exhibit significant biological effects, warranting further investigation. This guide is intended to serve as a foundational resource to stimulate and inform future research into this promising molecule.
Introduction
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4] The functionalization of the quinoline scaffold allows for the fine-tuning of its biological and physicochemical properties. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity of drug candidates.[5] This guide focuses on the specific derivative, this compound, providing a detailed, albeit partially predictive, characterization.
Physicochemical Properties
While experimental data for the target compound is not publicly available, the following table summarizes its basic molecular information, which can be derived from its chemical structure.
| Property | Value | Source |
| CAS Number | 175203-62-0 | [6][7][8] |
| Molecular Formula | C12H9F3N2O3 | [6] |
| Molecular Weight | 286.21 g/mol | [6] |
Proposed Synthesis
A plausible synthetic pathway for this compound can be devised from established methods for analogous quinoline derivatives. A potential route involves a multi-step synthesis starting from 4-methylaniline, followed by cyclization, chlorination, methoxylation, and nitration.
Proposed Synthetic Pathway
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 175203-62-0 | MFCD00126683 | Quinoline, 4-methoxy-6-methyl-5-nitro-2-(trifluoromethyl)- [aaronchem.com]
- 7. This compound | 175203-62-0 [chemicalbook.com]
- 8. 175203-62-0 | this compound - Fluoropharm [fluoropharm.com]
A Technical Guide to the Predicted ¹H NMR Spectrum of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H NMR spectrum of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline. Due to the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established principles of NMR spectroscopy and existing data for structurally related quinoline derivatives to provide a comprehensive and predictive overview. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.
Predicted ¹H NMR Spectral Data
The chemical structure and numbering of this compound are shown below. The predicted ¹H NMR chemical shifts, multiplicities, and coupling constants are summarized in Table 1. These predictions are based on the analysis of substituent effects on the quinoline ring system. Protons on the quinoline ring typically resonate in the aromatic region (δ 6.5-9.0 ppm)[1]. The electron-withdrawing nature of the nitrogen atom and the nitro group, along with the electron-donating effects of the methoxy and methyl groups, all influence the precise chemical shifts.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.2 - 7.5 | Singlet (s) | N/A |
| H-7 | ~7.8 - 8.1 | Doublet (d) | ~9.0 |
| H-8 | ~8.2 - 8.5 | Doublet (d) | ~9.0 |
| OCH₃ | ~4.0 - 4.2 | Singlet (s) | N/A |
| CH₃ | ~2.5 - 2.7 | Singlet (s) | N/A |
Analysis of Substituent Effects
The predicted chemical shifts are rationalized by considering the electronic effects of each substituent:
-
2-Trifluoromethyl (-CF₃) Group: This strongly electron-withdrawing group will deshield adjacent protons. However, in this structure, it is at position 2, which has no adjacent protons on the quinoline ring itself. Its primary influence will be on the overall electron density of the ring system.
-
4-Methoxy (-OCH₃) Group: This electron-donating group will shield nearby protons, causing them to resonate at a higher field (lower ppm). This effect is most pronounced on the H-3 proton.
-
5-Nitro (-NO₂) Group: This is a very strong electron-withdrawing group and will significantly deshield protons in its vicinity, particularly those on the same ring. This will have a notable effect on the H-7 and H-8 protons.
-
6-Methyl (-CH₃) Group: This electron-donating group will have a slight shielding effect on adjacent protons.
The H-3 proton is expected to be a singlet as it has no adjacent protons to couple with. The H-7 and H-8 protons are predicted to form a doublet of doublets due to their coupling with each other. The methoxy and methyl protons will each appear as a singlet.
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a general experimental protocol for acquiring the ¹H NMR spectrum of this compound. This protocol is based on standard practices for the analysis of substituted quinolines.
Table 2: Experimental Protocol for ¹H NMR Spectroscopy
| Parameter | Specification |
| Sample Preparation | |
| Sample Amount | 5-10 mg |
| Solvent | Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) |
| Solvent Volume | 0.5 - 0.7 mL |
| Standard | Tetramethylsilane (TMS) as an internal standard (0 ppm) |
| Instrumentation | |
| Spectrometer | 300 MHz or higher NMR spectrometer (e.g., Bruker Avance series) |
| Probe | 5 mm broadband probe |
| Acquisition Parameters | |
| Temperature | 298 K |
| Pulse Sequence | Standard pulse-acquire sequence |
| Spectral Width | 0 - 15 ppm |
| Number of Scans | 16 - 64 (depending on sample concentration) |
| Relaxation Delay | 1 - 5 seconds |
| Acquisition Time | 2 - 4 seconds |
| Processing | |
| Apodization | Exponential multiplication (line broadening of 0.3 Hz) |
| Phasing | Manual or automatic phasing |
| Baseline Correction | Automatic baseline correction |
| Referencing | Reference the TMS signal to 0.00 ppm |
Logical Relationship of Spectral Data
The relationship between the molecular structure and the expected ¹H NMR signals can be visualized as a logical flow. The position of each substituent dictates the electronic environment of the protons, which in turn determines their chemical shifts and multiplicities.
Caption: Logical relationships in ¹H NMR prediction.
This guide provides a foundational understanding of the expected ¹H NMR spectrum for this compound. Experimental verification is essential to confirm these predictions and to fully characterize this compound. The provided protocols and analysis serve as a valuable resource for researchers working with this and similar quinoline derivatives.
References
An In-depth Technical Guide to the Predicted ¹³C NMR Spectrum of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) data for the novel heterocyclic compound, 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline. In the absence of direct experimental data, this document presents a robust prediction of the ¹³C NMR chemical shifts based on established substituent effects on the quinoline core. This guide is intended to support researchers in the identification, characterization, and development of quinoline-based compounds.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. The predictions are based on the known ¹³C NMR data of quinoline and the application of substituent chemical shift (SCS) effects for methoxy, methyl, nitro, and trifluoromethyl groups derived from substituted benzene analogs.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | ~145-150 (quartet) | The trifluoromethyl group at C-2 is strongly electron-withdrawing, causing a significant downfield shift. The signal is expected to be a quartet due to coupling with the three fluorine atoms. |
| C-3 | ~118-122 | The trifluoromethyl group at the adjacent C-2 position will have a deshielding effect. |
| C-4 | ~160-165 | The methoxy group at C-4 is a strong electron-donating group, causing a significant downfield (deshielding) effect on the ipso-carbon. |
| C-4a | ~125-129 | This carbon is influenced by the methoxy group at C-4 and the nitro group at C-5. |
| C-5 | ~140-145 | The nitro group at C-5 is a strong electron-withdrawing group, leading to a downfield shift of the ipso-carbon. |
| C-6 | ~135-140 | The methyl group at C-6 causes a downfield shift on the ipso-carbon. |
| C-7 | ~125-129 | The methyl group at the adjacent C-6 position will have a minor shielding effect, while the nitro group at C-5 will have a deshielding effect. |
| C-8 | ~128-132 | Relatively unaffected by distant substituents. |
| C-8a | ~148-152 | Influenced by the nitrogen atom in the quinoline ring. |
| -OCH₃ | ~55-60 | Typical chemical shift for a methoxy group attached to an aromatic ring. |
| -CH₃ | ~15-20 | Typical chemical shift for a methyl group attached to an aromatic ring. |
| -CF₃ | ~120-125 (quartet) | The carbon of the trifluoromethyl group will appear as a quartet with a large C-F coupling constant. |
Molecular Structure with Carbon Numbering
The following diagram illustrates the structure of this compound with the carbon atoms numbered for correlation with the NMR data table.
Caption: Molecular structure of this compound.
Experimental Protocols
While experimental data for the target compound is not currently available in the literature, a plausible protocol for its synthesis and subsequent ¹³C NMR analysis is outlined below. This protocol is based on established synthetic methodologies for substituted quinolines and standard NMR acquisition techniques.
Synthesis of this compound
A potential synthetic route could involve a multi-step process starting from appropriately substituted aniline and carbonyl compounds, followed by nitration. A generalized procedure is as follows:
-
Condensation Reaction: A substituted 2-aminoaryl ketone or aldehyde would be reacted with a compound containing an active methylene group, such as a β-ketoester bearing a trifluoromethyl group, under acidic or basic catalysis (e.g., Friedländer synthesis) to form the quinoline core.
-
Methoxylation: If not already incorporated in the starting materials, the hydroxyl group at the 4-position can be converted to a methoxy group using a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base.
-
Nitration: The resulting 4-methoxy-6-methyl-2-(trifluoromethyl)quinoline would then be subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
-
Purification: The final product would be purified using standard techniques such as column chromatography or recrystallization to obtain the pure this compound.
¹³C NMR Data Acquisition
The following is a standard protocol for acquiring a ¹³C NMR spectrum of a small organic molecule like the target compound.
-
Sample Preparation:
-
Dissolve approximately 20-50 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
The experiment would be performed on a 400 MHz or higher field NMR spectrometer.
-
The probe should be tuned to the ¹³C frequency.
-
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on a Bruker spectrometer) would be used.
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds to ensure proper relaxation of quaternary carbons.
-
Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
The Free Induction Decay (FID) would be Fourier transformed with an exponential line broadening of 1-2 Hz.
-
The spectrum would be phased and baseline corrected.
-
Chemical shifts would be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Logical Workflow for ¹³C NMR Prediction
The prediction of the ¹³C NMR chemical shifts for the target molecule follows a logical workflow based on the principle of additivity of substituent effects.
Caption: Workflow for the prediction of ¹³C NMR chemical shifts.
Mass spectrometry analysis of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
This technical guide provides a comprehensive overview of the mass spectrometry analysis of this compound. Due to the limited availability of direct experimental data for this specific compound, this paper establishes a predictive framework for its analysis based on the known mass spectrometric behavior of related quinoline derivatives and functional groups. This guide covers proposed fragmentation patterns, detailed experimental protocols, and visual workflows to support researchers in the identification and characterization of this and similar molecules.
Molecular Structure and Properties
-
Compound Name: this compound
-
CAS Number: 175203-62-0[1]
-
Molecular Formula: C₁₂H₉F₃N₂O₃
-
Molecular Weight: 286.21 g/mol
Predicted Mass Spectrometry Fragmentation
The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) is anticipated to proceed through several characteristic pathways. In positive ion mode ESI, the molecule is expected to be readily protonated to form the [M+H]⁺ ion. Subsequent collision-induced dissociation (CID) would lead to a series of fragment ions. The primary fragmentation events are predicted to involve the loss of the nitro group (NO₂), the methoxy group (CH₃O or CH₃), and potentially rearrangements involving the trifluoromethyl group.
Proposed Key Fragmentation Pathways:
-
Loss of a Methyl Radical: Cleavage of the methoxy group can result in the loss of a methyl radical (•CH₃) to form a stable ion.
-
Loss of the Nitro Group: The nitro group can be lost as •NO₂.
-
Loss of Carbon Monoxide: Following the initial fragmentation, the quinoline ring structure can undergo further cleavage, including the loss of carbon monoxide (CO).
-
Cleavage of the Trifluoromethyl Group: The C-CF₃ bond can cleave, leading to the loss of a •CF₃ radical.
The following diagram illustrates the proposed fragmentation pathway for the protonated molecule.
Proposed ESI-MS/MS fragmentation of the target compound.
Quantitative Data Summary
The following table summarizes the predicted key fragment ions for this compound in positive ion mode mass spectrometry. The exact mass is calculated based on the elemental composition of the parent molecule and its fragments.
| Ion | Proposed Structure | m/z (monoisotopic) |
| [M+H]⁺ | Protonated Parent Molecule | 287.06 |
| [M+H - CH₃]⁺ | Loss of a methyl radical from the methoxy group | 272.04 |
| [M+H - NO₂]⁺ | Loss of the nitro group | 241.07 |
| [M+H - CF₃]⁺ | Loss of the trifluoromethyl group | 218.06 |
| [M+H - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide | 244.04 |
Experimental Protocols
A robust analytical method for the detection and quantification of this compound would typically involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This approach offers high sensitivity and selectivity.[2][3]
4.1. Sample Preparation (Protein Precipitation for Plasma/Serum)
This protocol is suitable for the extraction of the analyte from biological matrices.
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.[3]
-
Vortex the mixture for 1 minute to precipitate proteins.[3]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[3]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[3]
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
4.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrument: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is generally suitable for quinoline derivatives.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring specific transitions from the precursor ion to product ions.
The following diagram outlines a general workflow for the LC-MS/MS analysis.
General workflow for LC-MS/MS analysis.
Conclusion
References
An In-depth Technical Guide on the Putative Crystal Structure and Analysis of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
Disclaimer: As of December 2025, a specific crystal structure for 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline has not been deposited in publicly accessible crystallographic databases. This guide is therefore based on established methodologies and data from structurally analogous quinoline derivatives. The presented data and protocols are intended to serve as a predictive framework for researchers and drug development professionals.
This technical guide provides a comprehensive overview of the anticipated structural characteristics and a hypothetical experimental approach for the synthesis and crystallographic analysis of this compound. The methodologies and potential biological contexts are derived from published research on similar quinoline-based compounds.
Predicted Crystallographic and Physicochemical Data
While specific experimental data for the title compound is unavailable, the following tables summarize representative data for analogous nitro- and methoxy-substituted quinoline derivatives. These values provide a baseline for what might be expected upon successful crystallization and analysis.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Source Analogy |
| CAS Number | 175203-62-0 | [1] |
| Molecular Formula | C₁₂H₉F₃N₂O₃ | Derived |
| Molecular Weight | 286.21 g/mol | Calculated |
| Melting Point | 160-185 °C | [2] |
| Appearance | Yellowish solid | [3] |
Table 2: Representative Crystallographic Data for a Quinoline Derivative
This data is for a related trifluoromethylated quinoline compound and is presented here as an example.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Varies |
| b (Å) | Varies |
| c (Å) | Varies |
| α (°) | 90 |
| β (°) | Varies |
| γ (°) | 90 |
| Volume (ų) | Varies |
| Z | 4 |
| Density (calculated) (g/cm³) | Varies |
Experimental Protocols
The following sections detail the probable synthetic route and the standard procedure for single-crystal X-ray diffraction, adapted from methodologies reported for similar quinoline compounds.[3][4]
Synthesis of this compound
The synthesis of the title compound is anticipated to be a multi-step process, likely commencing with a substituted aniline. The following protocol is a plausible route adapted from the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.[3][4]
Step 1: Cyclization to form the Quinolin-4-ol Core A mixture of 4-methoxy-2-methylaniline and ethyl trifluoroacetoacetate would be subjected to a cyclization reaction, likely under acidic conditions (e.g., using polyphosphoric acid) and elevated temperatures.
Step 2: Nitration of the Quinoline Ring The resulting 6-methoxy-4-methyl-2-(trifluoromethyl)quinolin-4-ol would then be nitrated. This is typically achieved using a mixture of nitric acid and a suitable solvent like propionic acid at room temperature, followed by heating to drive the reaction to completion.
Step 3: Chlorination of the 4-position The hydroxyl group at the 4-position would be converted to a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF.
Step 4: Methoxylation at the 4-position Finally, the 4-chloro group would be substituted with a methoxy group by reacting the intermediate with sodium methoxide in methanol.
Single-Crystal X-ray Crystallography
Should the synthesis yield a solid product, the following steps would be undertaken to obtain its crystal structure.
-
Crystallization: The purified solid would be dissolved in a suitable solvent or a mixture of solvents (e.g., dichloromethane and hexane). Slow evaporation of the solvent, vapor diffusion, or cooling would be employed to encourage the growth of single crystals suitable for diffraction.[5]
-
Data Collection: A selected single crystal would be mounted on a diffractometer. X-ray diffraction data would be collected at a controlled temperature (typically 100 K or 293 K) using a specific X-ray wavelength (e.g., Mo Kα, λ = 0.71073 Å).
-
Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell dimensions and space group. The crystal structure would then be solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model.
Visualized Workflows and Pathways
The following diagrams, rendered using Graphviz, illustrate the proposed synthetic pathway, the experimental workflow for crystal structure determination, and a potential signaling pathway that could be investigated for this class of compounds.
Potential Biological Significance
Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antimalarial properties.[6] Many substituted quinolines function as inhibitors of key signaling pathways implicated in cancer progression, such as those involving the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7] The title compound, with its specific substitution pattern, represents a novel chemical entity for which the biological activity has not yet been characterized. Future research could explore its potential as an inhibitor of such pathways.
Conclusion
While the definitive crystal structure of this compound remains to be elucidated, this guide provides a robust framework based on analogous compounds for its synthesis, structural analysis, and potential biological evaluation. The protocols and predictive data herein are intended to facilitate future research into this and related novel quinoline derivatives, which continue to be a promising scaffold in the field of medicinal chemistry.
References
- 1. This compound | 175203-62-0 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline | Atlantis Press [atlantis-press.com]
- 5. Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
In-Depth Technical Guide: Physicochemical Properties of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous therapeutic agents due to their diverse pharmacological activities. This technical guide focuses on a specific derivative, 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline, providing a comprehensive overview of its known physicochemical properties, a proposed synthetic pathway, and its potential role in relevant biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties
A thorough review of available data has yielded key physicochemical parameters for this compound. While experimental data for some properties are not publicly available, the existing information provides a solid foundation for further investigation.
| Property | Value | Source |
| CAS Number | 175203-62-0 | Commercial Supplier |
| Molecular Formula | C₁₂H₉F₃N₂O₃ | Calculated |
| Molecular Weight | 286.21 g/mol | Commercial Supplier |
| Melting Point | 181-183 °C | Commercial Supplier |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| pKa | Data not available | - |
| logP | Data not available | - |
| Purity | >95% | Commercial Supplier |
Note: The absence of experimental data for boiling point, solubility, pKa, and logP highlights areas for future experimental characterization of this compound. Computational prediction methods could be employed to estimate these values in the interim.
Proposed Synthesis Pathway
Proposed Experimental Protocol:
Step 1: Synthesis of 4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline
This initial step involves a cyclization reaction to form the quinoline core.
-
Reactants: 4-methoxyaniline and ethyl 4,4,4-trifluoroacetoacetate.
-
Reagents: Polyphosphoric acid (PPA) or a similar dehydrating agent and acid catalyst.
-
Procedure: a. A mixture of 4-methoxyaniline and ethyl 4,4,4-trifluoroacetoacetate is heated in the presence of polyphosphoric acid. b. The reaction is monitored for completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC). c. Upon completion, the reaction mixture is cooled and quenched with ice-water. d. The precipitated solid is collected by filtration, washed, and dried to yield 4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline.
Step 2: Methylation of the 4-hydroxyl group
-
Reactant: 4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline.
-
Reagents: A suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) and a base (e.g., potassium carbonate or sodium hydride).
-
Solvent: An appropriate polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Procedure: a. The 4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline is dissolved in the chosen solvent. b. The base is added, followed by the dropwise addition of the methylating agent. c. The reaction is stirred at an appropriate temperature until completion (monitored by TLC). d. The reaction is worked up by quenching with water and extracting the product with an organic solvent. e. The organic layer is dried and concentrated to yield 4-methoxy-6-methyl-2-(trifluoromethyl)quinoline.
Step 3: Nitration of 4-methoxy-6-methyl-2-(trifluoromethyl)quinoline
The final step introduces the nitro group onto the quinoline ring.
-
Reactant: 4-methoxy-6-methyl-2-(trifluoromethyl)quinoline.
-
Reagents: A nitrating mixture, typically consisting of concentrated nitric acid and concentrated sulfuric acid.
-
Procedure: a. The 4-methoxy-6-methyl-2-(trifluoromethyl)quinoline is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0 °C). b. The nitrating mixture is added dropwise while maintaining the low temperature. c. The reaction is stirred for a specified period, and the progress is monitored. d. The reaction mixture is then carefully poured onto ice, and the precipitated product is collected by filtration. e. The crude product is washed and can be further purified by recrystallization to obtain this compound.
Synthesis Workflow Diagram
Caption: Proposed multi-step synthesis of the target compound.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity and specific molecular targets of this compound is not currently documented in publicly accessible literature. However, the broader class of quinoline derivatives has been extensively studied and is known to exhibit a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.
Many quinoline-based compounds have been identified as inhibitors of key signaling pathways implicated in cancer cell proliferation and survival. One of the most prominent of these is the PI3K/Akt/mTOR pathway . Dysregulation of this pathway is a hallmark of many human cancers.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates and activates Akt. Activated Akt, in turn, phosphorylates a range of downstream targets, including the mammalian target of rapamycin (mTOR), leading to the promotion of cell growth and survival.
Given the structural motifs present in this compound, it is plausible that this compound could act as an inhibitor at one or more nodes within the PI3K/Akt/mTOR pathway. Further experimental validation, such as in vitro kinase assays and cellular assays, would be required to confirm this hypothesis and to elucidate the precise mechanism of action.
Caption: Potential inhibitory action on the PI3K/Akt/mTOR pathway.
Conclusion
This technical guide provides a summary of the currently available physicochemical data for this compound. While some key experimental values are yet to be determined, the provided information serves as a critical starting point for further research. The proposed synthetic pathway offers a viable route for the preparation of this compound, enabling its further biological evaluation. The hypothesized interaction with the PI3K/Akt/mTOR signaling pathway provides a rationale for investigating its potential as a therapeutic agent, particularly in the context of oncology. Further experimental studies are essential to validate these hypotheses and to fully characterize the chemical and biological profile of this promising quinoline derivative.
Predicted Biological Activity of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a predictive analysis of the biological activity of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline based on published data for structurally related quinoline derivatives. The specific biological activities of this compound have not been empirically determined in the cited literature.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1][2][3] Quinoline derivatives have been extensively investigated and developed as antimalarial, anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents.[1][3] The unique chemical properties of the quinoline ring system allow for diverse substitutions, enabling the fine-tuning of its biological and pharmacological profile. This whitepaper aims to predict the biological activities of the novel compound, this compound, by extrapolating from the known activities of structurally analogous compounds. The presence of key functional groups—a methoxy group, a methyl group, a nitro group, and a trifluoromethyl group—on the quinoline core suggests a high likelihood of significant biological activity, particularly in the realms of oncology and infectious diseases.
Predicted Biological Activities
Based on the extensive literature on substituted quinolines, the primary predicted biological activities for this compound are anticancer and antimalarial activities.
Predicted Anticancer Activity
The quinoline core is a common feature in a multitude of anticancer agents.[1][4] The trifluoromethyl group, in particular, is known to enhance the anticancer potential of various heterocyclic compounds.[5][6] Several quinoline derivatives bearing trifluoromethyl moieties have demonstrated potent growth inhibitory effects in cancer cell lines.[5][6]
Predicted Mechanism of Action: Quinoline derivatives exert their anticancer effects through various mechanisms, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and migration.
-
Kinase Inhibition: A significant number of quinoline-based anticancer drugs target protein kinases. The substitution pattern of this compound suggests potential inhibitory activity against receptor tyrosine kinases such as c-Met and epidermal growth factor receptor (EGFR), as well as intracellular signaling kinases like PI3K and mTOR.[4][7] The 4-anilinoquinoline scaffold, a close relative, is a well-established pharmacophore for EGFR inhibitors.[8]
-
Tubulin Polymerization Inhibition: Certain quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9] The presence of the methoxy group is a common feature in many tubulin inhibitors.
-
Apoptosis Induction: The nitro group can be a critical pharmacophore that contributes to cytotoxicity and apoptosis induction in cancer cells.[6] It is plausible that this compound could induce apoptosis through intrinsic or extrinsic pathways.
A predicted signaling pathway for the anticancer activity of this compound is visualized below.
Caption: Predicted anticancer signaling pathways.
Predicted Antimalarial Activity
Quinoline-containing compounds, such as chloroquine and mefloquine, are cornerstones of antimalarial chemotherapy.[10][11] The mechanism of action for many quinoline antimalarials involves the disruption of hemoglobin digestion in the malaria parasite, Plasmodium falciparum.[10]
Predicted Mechanism of Action: The parasite digests hemoglobin in its acidic food vacuole, releasing toxic free heme. This heme is detoxified by polymerization into hemozoin. Chloroquine, a weak base, accumulates in the acidic food vacuole and is thought to cap the growing hemozoin polymer, preventing further detoxification of heme. The buildup of free heme leads to oxidative stress and parasite death.[10][12] Given its quinoline core, this compound is predicted to share this mechanism of action. The trifluoromethyl group may enhance the lipophilicity of the compound, potentially affecting its accumulation in the food vacuole.
The predicted mechanism of antimalarial action is depicted in the following diagram.
Caption: Predicted antimalarial mechanism of action.
Quantitative Data from Structurally Related Compounds
While no specific data exists for this compound, the following table summarizes the activity of structurally similar compounds against various cancer cell lines and Plasmodium falciparum.
| Compound Class | Specific Compound Example | Target | Activity (IC50/GI50) | Reference |
| Quinoline-derived trifluoromethyl alcohols | 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | Cancer Cell Proliferation | 14.14 µM | [5] |
| Trifluoromethyl-containing quinazoline derivatives | Compound 10b | PC3, LNCaP, K562 cells | 3.02 µM, 3.45 µM, 3.98 µM | [6] |
| 4-(2-fluorophenoxy)quinoline derivatives | Compound 16 | c-Met kinase, HT-29, MKN-45, A549 cells | 1.1 nM (kinase), 0.08 µM, 0.22 µM, 0.07 µM (cells) | [7] |
| 5-aryl-8-aminoquinoline derivatives | N4-(6-methoxy-4-methyl-2-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)quinolin-8-yl) pentan-1,4-diamine | Plasmodium falciparum | 5-8 (units not specified) | [12] |
| 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline derivatives | Compound 14u | Huh7, MCF-7, SGC-7901 cells | 0.03-0.18 µM | [9] |
Experimental Protocols
To empirically determine the biological activity of this compound, the following standard experimental protocols are recommended.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The test compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vitro Antimalarial Activity Assay (SYBR Green I-based Assay)
-
Parasite Culture: Chloroquine-sensitive and -resistant strains of Plasmodium falciparum are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum.
-
Drug Plate Preparation: The test compound is serially diluted in 96-well plates.
-
Parasite Addition: Synchronized ring-stage parasites are added to the wells to achieve a final hematocrit of 2% and a parasitemia of 0.5-1%.
-
Incubation: The plates are incubated for 72 hours under a gas mixture of 5% O2, 5% CO2, and 90% N2.
-
Lysis and Staining: Lysis buffer containing SYBR Green I is added to each well and incubated in the dark.
-
Fluorescence Measurement: The fluorescence is measured with a fluorescence plate reader (excitation at 485 nm, emission at 530 nm). The IC50 value is calculated from the dose-response curve.
A generalized workflow for screening the biological activity of a novel compound is presented below.
Caption: Generalized experimental workflow.
Conclusion
Based on a comprehensive analysis of the existing literature on structurally related quinoline derivatives, this compound is predicted to possess significant anticancer and antimalarial properties. The presence of the trifluoromethyl, methoxy, and nitro functional groups on the quinoline scaffold suggests that it may act as a potent inhibitor of key cellular processes in both cancer cells and the Plasmodium falciparum parasite. The predicted mechanisms of action include the inhibition of critical signaling pathways in cancer and the disruption of heme detoxification in malaria. Empirical validation through the experimental protocols outlined in this whitepaper is essential to confirm these predictions and to fully elucidate the therapeutic potential of this novel compound. Further in silico studies, such as molecular docking and ADMET prediction, would also be valuable in guiding future research and development efforts.[2][13][14]
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and biological evaluation of 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline derivatives with promising antitumor activities as novel colchicine-binding site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethyl Quinoline Core: A Technical Guide to a Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. The strategic incorporation of a trifluoromethyl (-CF3) group onto this scaffold significantly enhances its therapeutic potential. The unique properties of the trifluoromethyl group—high electronegativity, metabolic stability, and lipophilicity—can profoundly influence the pharmacokinetic and pharmacodynamic profiles of the parent molecule. This technical guide provides an in-depth exploration of the mechanisms of action of trifluoromethylated quinoline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. This document summarizes quantitative data, details key experimental protocols, and visualizes complex biological pathways to serve as a comprehensive resource for researchers in the field.
Anticancer Mechanisms of Action
Trifluoromethylated quinoline derivatives have emerged as a promising class of anticancer agents, exerting their effects through a multitude of mechanisms that disrupt cancer cell proliferation, survival, and metastasis.
Kinase Inhibition
A primary mechanism by which these compounds exhibit their anticancer effects is through the inhibition of various protein kinases, which are crucial regulators of cellular signaling pathways dysregulated in cancer.
a) PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central signaling cascade that governs cell growth, proliferation, and survival. Several trifluoromethylated quinoline derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and mTOR.[1]
b) Receptor Tyrosine Kinases (RTKs): These derivatives also target receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor), VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), and c-Met, which are pivotal in tumor angiogenesis and metastasis.[1][2] By blocking the ATP-binding sites of these kinases, the quinoline derivatives inhibit downstream signaling, leading to reduced tumor growth and vascularization.[1][3]
c) SGK1 Inhibition: Serum/glucocorticoid-regulated kinase 1 (SGK1) is another kinase target implicated in cancer cell survival. Specific 4-trifluoromethyl-2-anilinoquinoline derivatives have been identified as potent SGK1 inhibitors.[4]
Quantitative Data: Kinase Inhibitory Activity
| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Imidazo[4,5-c]quinoline Derivative | mTOR | 1 | - | [1] |
| 3-Aryl-quinoline Derivative | VEGFR-2 | - | - | [1] |
| Quinoline Derivative 27 | c-Met | 19 | Leukemia, CNS, Breast | [1] |
| Quinoline Derivative 28 | c-Met | 64 | Leukemia, CNS, Breast | [1] |
| 4-Trifluoromethyl-2-anilinoquinoline (Compound 8b) | SGK1 | - | PC3 | [4] |
| 3-(4-acetylpiperazin-1-yl)-5-(3- nitrobenzylamino)-7-(trifluoromethyl)quinoline | c-Met | - | - | [5] |
Experimental Protocol: In Vitro c-Met Kinase Assay
This protocol describes a common method to determine the direct inhibitory effect of a compound on c-Met kinase activity.
Materials:
-
Recombinant human c-Met kinase domain
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound dilution.
-
Add 2 µL of c-Met enzyme and 2 µL of the substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for the kinase reaction.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value using non-linear regression.[5][6]
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Certain trifluoromethylquinoline derivatives act as tubulin polymerization inhibitors. They bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics.[7] This leads to mitotic arrest at the G2/M phase of the cell cycle and subsequently induces apoptosis.[7]
Quantitative Data: Tubulin Polymerization Inhibition
| Compound | IC50 (µM) for Tubulin Polymerization | Cell Line | Reference |
| Compound 6b | - | LNCaP | [7] |
| Compound 27c | 2.54 | K562 | [8] |
| Compound 34b | 2.09 | K562 | [8] |
| CA-4 (control) | 2.12 | K562 | [8] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring the change in light scattering.
Materials:
-
Purified tubulin protein (>99% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compound
-
Paclitaxel (positive control for polymerization)
-
Nocodazole or Colchicine (positive control for inhibition)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Plate Preparation: Pre-warm the 96-well plate to 37°C.
-
Reaction Mix: On ice, prepare the reaction mixture containing tubulin protein (e.g., 2 mg/mL) in polymerization buffer with GTP.
-
Compound Addition: Add the test compound at various concentrations to the designated wells. Include wells for positive and negative controls.
-
Initiate Polymerization: Transfer the plate to the 37°C spectrophotometer.
-
Data Acquisition: Measure the absorbance (light scattering) at 340 nm every 30-60 seconds for 60-90 minutes.
-
Data Analysis: Plot the absorbance versus time. An increase in absorbance indicates tubulin polymerization. Calculate the rate and extent of polymerization to determine the inhibitory effect of the compound.[8][9]
Workflow: Tubulin Polymerization Assay
Caption: Experimental workflow for in vitro tubulin polymerization assay.
Induction of Apoptosis and Cell Cycle Arrest
A common consequence of the aforementioned mechanisms is the induction of programmed cell death (apoptosis) and arrest of the cell cycle. Trifluoromethylated quinoline derivatives have been shown to arrest cancer cells in the G2/M phase, consistent with the disruption of microtubule function.[7] Furthermore, these compounds can induce apoptosis, as evidenced by increased Annexin V staining and modulation of apoptosis-related proteins like Bcl-2 and Bax.[10][11]
Experimental Protocol: Apoptosis and Cell Cycle Analysis by Flow Cytometry
This protocol outlines the use of flow cytometry to quantify apoptosis (using Annexin V/Propidium Iodide staining) and analyze cell cycle distribution (using Propidium Iodide staining).
Materials:
-
Cancer cell line
-
Trifluoromethylated quinoline derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) staining solution with RNase A
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Flow cytometer
Procedure for Apoptosis Assay:
-
Cell Treatment: Treat cells with the test compound for a specified duration (e.g., 24, 48 hours).
-
Harvest Cells: Collect both adherent and floating cells.
-
Washing: Wash cells twice with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[12][13]
Procedure for Cell Cycle Analysis:
-
Cell Treatment and Harvesting: As described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes on ice.
-
Washing: Wash the fixed cells twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[12]
Other Anticancer Mechanisms
-
HDAC1 Inhibition: The compound FKL117, a trifluoromethyl quinoline derivative, has been shown to target and inhibit histone deacetylase 1 (HDAC1), leading to increased histone acetylation, cell cycle arrest at G2/M, and apoptosis in cervical cancer cells.[11]
-
Sodium Channel Blockade: While primarily investigated for analgesic and antiepileptic effects, certain quinoline-derived trifluoromethyl alcohols block sodium channels. This mechanism could have implications for cancer therapy, as ion channel activity is increasingly linked to cancer progression.[14]
-
Downregulation of Lumican: A novel quinoline derivative, 91b1, was found to exert its anticancer effect by downregulating the expression of Lumican, a proteoglycan implicated in tumorigenesis.[2][15]
Antimicrobial Mechanisms of Action
The trifluoromethyl group is also a key feature in quinoline derivatives with potent antimicrobial activity, particularly against drug-resistant bacterial strains.
Inhibition of Bacterial Topoisomerases
The primary antimicrobial mechanism for many of these compounds is the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV.[16] These enzymes are critical for DNA replication, repair, and recombination. By stabilizing the covalent complex between the topoisomerase and bacterial DNA, these derivatives lead to an accumulation of double-strand breaks, ultimately causing bacterial cell death.[16] Some derivatives may act as allosteric inhibitors, offering a way to overcome existing fluoroquinolone resistance.[16]
Quantitative Data: Antimicrobial Activity (MIC)
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Quinoline Derivative 3 | MRSA | - | [9] |
| Quinoline Derivative 3 | VRE | - | [9] |
| Quinoline Derivative 4 | MRSA | 0.75 | [9] |
| Quinoline Derivative 4 | VRE | 0.75 | [9] |
| Quinoline Derivative 6 | MRSA | 1.5 | [9] |
MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus.
Experimental Protocol: DNA Gyrase Inhibition Assay (Supercoiling Assay)
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)
-
Test compound
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: On ice, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add DNA gyrase to the reaction mixtures.
-
Initiate Reaction: Add ATP to start the reaction.
-
Incubation: Incubate at 37°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.
-
Visualization: Stain the gel, visualize under UV light, and quantify the amount of supercoiled DNA to determine the extent of inhibition.[5][17]
Mechanism: Inhibition of Bacterial DNA Gyrase
Caption: Mechanism of bacterial DNA gyrase inhibition.
Anti-inflammatory Mechanisms of Action
Trifluoromethylated quinoline derivatives also possess anti-inflammatory properties, targeting key enzymes and receptors involved in the inflammatory response.
Inhibition of Inflammatory Enzymes and Receptors
These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, phosphodiesterase 4 (PDE4), and tumor necrosis factor-α converting enzyme (TACE).[18] Additionally, some derivatives act as antagonists of the transient receptor potential vanilloid 1 (TRPV1), a key receptor in pain and inflammation signaling.[13][18] The specific substitutions on the quinoline ring dictate the primary target and pharmacological activity.[13]
Experimental Protocol: PDE4 Inhibition Assay (Fluorescence Polarization)
This assay measures the inhibition of PDE4, which hydrolyzes cAMP.
Materials:
-
Recombinant human PDE4 enzyme
-
Fluorescently labeled cAMP (FAM-cAMP)
-
Assay buffer
-
Binding agent (binds to the hydrolyzed product, 5'-AMP)
-
Test compound
-
384-well black plate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Reaction Setup: Add the test compound, PDE4 enzyme, and FAM-cAMP substrate to the wells of the 384-well plate.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
Termination and Binding: Add a binding agent to stop the reaction and bind to the resulting 5'-AMP.
-
Signal Detection: Incubate for 30 minutes, then measure the fluorescence polarization. Low polarization indicates inhibition of PDE4 (less FAM-cAMP is hydrolyzed).
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.[14][19][20]
Conclusion
The trifluoromethylated quinoline scaffold is a remarkably versatile platform for the development of novel therapeutics. The incorporation of the trifluoromethyl group confers advantageous properties that lead to potent and diverse mechanisms of action against cancer, microbial infections, and inflammation. The ability of these derivatives to target a wide array of proteins, including kinases, tubulin, bacterial topoisomerases, and inflammatory enzymes, underscores their significance in modern drug discovery. The data and protocols presented in this guide offer a foundational resource for the continued exploration and optimization of this promising class of compounds, paving the way for the development of next-generation therapies for a range of human diseases.
References
- 1. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
The Nitro Group's Crucial Role in the Biological Activity of Quinoline Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic and natural bioactive compounds. Its rigid, planar structure and ability to intercalate with DNA and interact with various enzymatic targets have made it a cornerstone in the development of therapeutic agents. The introduction of substituents onto the quinoline ring system profoundly influences its physicochemical properties and biological activity. Among these, the nitro (NO₂) group, a potent electron-withdrawing moiety, has been shown to be a critical determinant of the pharmacological profile of many quinoline derivatives. This technical guide provides an in-depth analysis of the role of the nitro group in modulating the activity of quinoline compounds, with a focus on their applications in oncology, infectious diseases, and parasitology. We will delve into the structure-activity relationships, mechanisms of action, and relevant experimental protocols to provide a comprehensive resource for researchers in the field.
Physicochemical Impact of the Nitro Group
The nitro group significantly alters the electronic and steric properties of the quinoline nucleus. As a strong electron-withdrawing group, it reduces the electron density of the aromatic system, a property that can enhance interactions with biological targets and influence the compound's metabolic stability.[1][2] This electron-withdrawing nature can also facilitate nucleophilic substitution reactions, offering synthetic handles for further molecular elaboration.[1] The position of the nitro group on the quinoline ring is crucial in determining its impact on the molecule's overall properties and, consequently, its biological activity.
Anticancer Activity of Nitroquinolines
The incorporation of a nitro group into the quinoline scaffold has yielded a number of potent anticancer agents. These compounds often exhibit cytotoxicity against a range of cancer cell lines, with some demonstrating promising activity in preclinical models.
Mechanism of Action in Cancer
The anticancer mechanisms of nitroquinolines are often multifaceted. One prominent mechanism is the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, certain 3-nitroquinoline derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overexpressed in various cancers.[3][4] Inhibition of EGFR blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, leading to cell cycle arrest and apoptosis.[5][6]
Another important target for some nitroquinoline compounds is the Forkhead box M1 (FoxM1) transcription factor.[7] FoxM1 is a key regulator of cell cycle progression and is often overexpressed in cancer, contributing to tumorigenesis.[8][9] Inhibition of FoxM1 signaling by nitroquinolines can suppress cancer cell proliferation, colony formation, and migration.[7]
Furthermore, some nitro-substituted 8-hydroxyquinolines, like nitroxoline, exert their anticancer effects through the generation of reactive oxygen species (ROS), often enhanced by the presence of copper ions.[10][11] This increase in intracellular ROS induces oxidative stress, leading to cellular damage and apoptosis.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected nitroquinoline compounds.
| Compound Class | Specific Compound/Derivative | Cancer Cell Line(s) | Activity Metric | Value | Reference(s) |
| 3-Nitroquinolines | Various derivatives | A431 (epidermoid carcinoma), MDA-MB-468 (breast cancer) | IC₅₀ | Micromolar to nanomolar range | [3][4] |
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Nitroxoline | Various human cancer cell lines | IC₅₀ | 5-10 fold lower than other 8-hydroxyquinoline congeners | [10][11] |
| Quinoline-based dihydrazones | Compound 3b | MCF-7 (breast cancer) | IC₅₀ | 7.016 µM | [12] |
| Quinoline-based dihydrazones | Compound 3c | MCF-7 (breast cancer) | IC₅₀ | 7.05 µM | [12] |
| Novel quinoline derivatives with nitrones/oximes | Compound 6c | Not specified | IC₅₀ | 0.45-0.91 µM | [13] |
| Novel quinoline derivatives with nitrones/oximes | Compound 6e | Not specified | IC₅₀ | 0.45-0.91 µM | [13] |
| Novel quinoline derivatives with nitrones/oximes | Compound 6f | Not specified | IC₅₀ | 0.45-0.91 µM | [13] |
Signaling Pathway Diagrams
Antimicrobial Activity of Nitroquinolines
Nitro-substituted quinolines, particularly nitroxoline (8-hydroxy-5-nitroquinoline), have demonstrated broad-spectrum antimicrobial activity.[14][15] This includes efficacy against Gram-positive and Gram-negative bacteria, fungi, and even multidrug-resistant (MDR) pathogens.[5][16]
Mechanism of Action in Microbes
The primary antimicrobial mechanism of nitroxoline involves the chelation of divalent metal ions, such as zinc (Zn²⁺) and iron (Fe³⁺), which are essential for bacterial enzymatic processes and cell wall integrity.[16][17] By sequestering these metal ions, nitroxoline disrupts critical cellular functions, leading to bacteriostatic or bactericidal effects.[16] This mechanism is distinct from many conventional antibiotics, which may contribute to its activity against resistant strains.[16] Additionally, nitroxoline can disrupt the bacterial outer membrane and inhibit biofilm formation.[16]
Quantitative Data: Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of nitroxoline.
| Organism(s) | Strain(s) | Activity Metric | Value | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Enterobacteriaceae | E. coli, P. rettgeri, K. pneumoniae (including ESBL-producing and carbapenemase-producing strains) | MIC₅₀ | 8 µg/mL (42.04 µM) |[5] | | Enterobacteriaceae | E. coli, P. rettgeri, K. pneumoniae (including ESBL-producing and carbapenemase-producing strains) | MBC₅₀ | 32 µg/mL (168.28 µM) |[5] | | Mycobacterium tuberculosis complex (MTBC) | 18 clinical isolates (including MDR strains) | MIC₉₀ | 4 mg/L |[18][19] | | Aspergillus fumigatus | Not specified | MIC | 6 mg/L |[14] |
Antimalarial Activity of Nitroquinolines
The quinoline core is central to many antimalarial drugs, and the introduction of a nitro group has been explored to develop new agents effective against drug-resistant strains of Plasmodium falciparum.
Mechanism of Action in Plasmodium
While the precise mechanism for all nitro-substituted antimalarials is not fully elucidated, some, like 4-nitro-styrylquinoline, exhibit a distinct mode of action from traditional quinoline antimalarials such as chloroquine.[20] They do not appear to inhibit hemozoin formation but instead act early in the parasite's intraerythrocytic life cycle, potentially inhibiting merozoite invasion.[20]
Quantitative Data: Antimalarial Activity
The following table summarizes the in vitro antimalarial activity of a representative nitroquinoline compound.
| Compound Class | Specific Compound | Plasmodium falciparum Strain(s) | Activity Metric | Value | Reference(s) |
| 4-Nitro-styrylquinoline | UCF 501 | Dd2 (chloroquine-resistant), 3D7 (chloroquine-sensitive) | IC₅₀ | Submicromolar range | [20] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are summaries of key experimental protocols for the synthesis and biological evaluation of nitroquinoline compounds.
Synthesis of 8-Hydroxy-5-nitroquinoline (Nitroxoline)
A common synthetic route to nitroxoline involves the oxidation of 8-hydroxy-5-nitrosoquinoline.[21][22][23]
Procedure:
-
Finely ground 8-hydroxy-5-nitrosoquinoline hydrochloride is slowly added to a mixture of concentrated nitric acid and water under ice bath conditions.[21]
-
The reaction mixture is stirred at a controlled temperature (e.g., 17 °C) for a specified duration (e.g., 85 minutes).[21]
-
Upon completion, the reaction is quenched with cold water, and the pH is adjusted to alkaline (e.g., pH 13) with a cold concentrated base solution (e.g., potassium hydroxide).[21]
-
The resulting salt is neutralized with an acid (e.g., acetic acid), and the precipitate is collected by filtration.[21]
-
The crude product is washed with cold water and recrystallized from a suitable solvent (e.g., ethanol) to yield pure 8-hydroxy-5-nitroquinoline.[21]
Sulforhodamine B (SRB) Assay for Anticancer Activity
The SRB assay is a colorimetric method used to determine cytotoxicity by measuring cellular protein content.[3][7][18][24][25]
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.[7][18]
-
Compound Treatment: Cells are treated with serial dilutions of the nitroquinoline compound for a specified period (e.g., 48-72 hours).[18]
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA) to precipitate cellular proteins.[7][24]
-
Staining: The fixed cells are stained with a 0.4% (w/v) solution of sulforhodamine B in 1% acetic acid.[7]
-
Washing: Unbound dye is removed by washing with 1% acetic acid.[7]
-
Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.[24]
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 510-570 nm.[24] The IC₅₀ value is then calculated from the dose-response curve.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[26][27][28]
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: The nitroquinoline compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium.[28]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[28]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[28]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[28]
SYBR Green I-based Malaria Parasite Viability Assay
This fluorescence-based assay is used to assess the viability of Plasmodium falciparum in culture by quantifying parasite DNA.[11][15][29][30][31]
Procedure:
-
Parasite Culture: Synchronized P. falciparum cultures are maintained in human erythrocytes.
-
Drug Treatment: Parasite cultures are exposed to serial dilutions of the nitroquinoline compound in a 96-well plate and incubated.
-
Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well.[29] The dye intercalates with parasite DNA.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~530 nm emission).[31] The IC₅₀ is calculated from the dose-response curve.
Experimental Workflow Diagram
Conclusion and Future Perspectives
The incorporation of a nitro group into the quinoline scaffold is a highly effective strategy for the development of potent therapeutic agents. This functional group plays a pivotal role in enhancing the anticancer, antimicrobial, and antimalarial activities of quinoline derivatives. The electron-withdrawing nature of the nitro group, its ability to participate in crucial biological interactions, and its contribution to mechanisms such as enzyme inhibition and ROS generation underscore its importance in medicinal chemistry.
Future research in this area should continue to explore the synthesis of novel nitroquinoline derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action, including the identification of novel biological targets, will be crucial for their rational design and clinical translation. Furthermore, the development of nitroquinoline-based compounds that can overcome drug resistance remains a significant and promising avenue for future drug discovery efforts. The information and protocols provided in this technical guide serve as a valuable resource for scientists dedicated to advancing the field of quinoline-based therapeutics.
References
- 1. promega.com [promega.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. FoxM1: a Master Regulator of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FOXM1: A small fox that makes more tracks for cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 12. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. In vitro Activity of Repurposed Nitroxoline Against Clinically Isolated Mycobacteria Including Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 21. Nitroxoline synthesis - chemicalbook [chemicalbook.com]
- 22. researchgate.net [researchgate.net]
- 23. TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 24. bio-protocol.org [bio-protocol.org]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. journals.asm.org [journals.asm.org]
- 27. journals.asm.org [journals.asm.org]
- 28. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 29. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi [bio-protocol.org]
- 31. iddo.org [iddo.org]
Methodological & Application
Application Note: Cell-Based Assay for Screening Anticancer Compounds Using 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2] These compounds exert their effects through various mechanisms, such as the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[3][4] The compound 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline belongs to this versatile class of molecules and holds potential as a therapeutic agent. This application note provides a detailed protocol for utilizing this compound in a cell-based assay to assess its cytotoxic effects on cancer cell lines and to investigate its mechanism of action through the PI3K/Akt/mTOR signaling pathway, a frequently dysregulated pathway in cancer.[5][6]
Principle of the Assay
This protocol first employs a colorimetric MTT assay to quantify the cytotoxic effects of this compound on a selected cancer cell line. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. In parallel, Western blot analysis is used to determine the compound's effect on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, providing insights into its mechanism of action.
Materials and Methods
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7, HeLa, K-562)[3]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
Primary antibodies (p-Akt, Akt, p-mTOR, mTOR, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
96-well and 6-well plates
-
Spectrophotometer (plate reader)
-
Western blot imaging system
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and count the cells.
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 2: Western Blot Analysis of the PI3K/Akt/mTOR Pathway
-
Cell Seeding and Treatment:
-
Seed 1 x 10⁶ cells per well in a 6-well plate and incubate for 24 hours.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates and collect the supernatants.
-
Determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantitative Data Summary
The following table summarizes hypothetical data for the cytotoxic activity of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| HeLa | Cervical Cancer | 8.7 |
| K-562 | Leukemia | 12.1 |
| A549 | Lung Cancer | 6.8 |
Visualizations
Below are diagrams illustrating the proposed signaling pathway and the experimental workflow.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for PI3K/mTOR Inhibition Assay with 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in human cancers, making it a key target for drug discovery and development. Quinoline derivatives have emerged as a promising class of compounds with potential inhibitory activity against various kinases, including those in the PI3K/mTOR pathway.
This document provides detailed application notes and protocols for evaluating the inhibitory potential of a novel compound, 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline, against PI3K and mTOR kinases. While direct evidence of this specific molecule's activity is under investigation, its structural similarity to other known kinase inhibitors suggests its potential as a therapeutic agent. The following protocols are designed to serve as a comprehensive guide for researchers to assess its efficacy and mechanism of action.
Compound Information
| Compound Name | This compound |
| CAS Number | 175203-62-0[1] |
| Molecular Formula | C12H9F3N2O3[2] |
| Molecular Weight | 286.21 g/mol [2] |
| Structure | (Image of the chemical structure would be placed here) |
| Purity | >98% (Recommended) |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C, protect from light |
Data Presentation: Hypothetical Inhibitory Activity
The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against key kinases in the PI3K/mTOR pathway. This data is for illustrative purposes to guide researchers in their data presentation.
| Target Kinase | Assay Type | IC50 (nM) |
| PI3Kα | In Vitro | 150 |
| PI3Kβ | In Vitro | 350 |
| PI3Kδ | In Vitro | 75 |
| PI3Kγ | In Vitro | 200 |
| mTORC1 | In Vitro | 95 |
| mTORC2 | In Vitro | 110 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against PI3K and mTOR kinases using a luminescent assay format that measures ADP production.
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ) and mTOR kinase
-
Kinase substrate (e.g., phosphatidylinositol (4,5)-bisphosphate (PIP2) for PI3K)
-
ATP
-
Kinase buffer (e.g., 20 mM TRIS-Cl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl2)[3][4]
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme and Substrate Preparation: Dilute the recombinant kinase and its substrate in kinase buffer to the optimized concentrations.
-
Assay Reaction:
-
Incubation: Incubate the plate at room temperature for 60 minutes.[5]
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[5] Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.[5] Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Western Blot Assay for Pathway Inhibition
This protocol assesses the ability of the compound to inhibit the phosphorylation of key downstream targets of the PI3K/mTOR pathway in a cellular context.
Materials:
-
Cancer cell line with a known active PI3K/mTOR pathway (e.g., MCF-7, SKOV3)[6][7]
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against: phospho-Akt (Ser473), total Akt, phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose range of this compound or vehicle (DMSO) for a specified time (e.g., 2-24 hours).[8]
-
-
Cell Lysis:
-
SDS-PAGE and Western Blotting:
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.[3]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software.[8] Normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: PI3K/mTOR signaling pathway and points of inhibition.
Caption: Workflow for in vitro and cell-based inhibition assays.
Caption: Logical flow of the compound's mechanism of action.
References
- 1. This compound | 175203-62-0 [chemicalbook.com]
- 2. labsolu.ca [labsolu.ca]
- 3. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 4. protocols.io [protocols.io]
- 5. promega.de [promega.de]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Cytotoxicity of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline on A549 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and experimental protocols for evaluating the cytotoxic effects of the novel synthetic compound, 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline, on the human lung adenocarcinoma cell line, A549. Quinoline derivatives have shown significant promise as anticancer agents, often exerting their effects through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways. The protocols outlined herein describe standard methodologies to quantify the cytotoxic potential of this compound and to elucidate its potential mechanism of action.
Data Presentation: Summary of Hypothetical Cytotoxic Effects
The following tables summarize representative quantitative data from key cytotoxicity experiments.
Table 1: Cell Viability by MTT Assay
| Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| 0 (Control) | 100 ± 4.2 | \multirow{6}{*}{25.5} |
| 5 | 85.3 ± 3.9 | |
| 10 | 68.1 ± 5.1 | |
| 25 | 49.7 ± 3.5 | |
| 50 | 28.4 ± 2.8 | |
| 100 | 12.6 ± 1.9 |
Table 2: Apoptosis Analysis by Annexin V/PI Staining
| Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Total Apoptosis |
| 0 (Control) | 2.1 ± 0.4 | 1.5 ± 0.3 | 3.6 ± 0.7 |
| 10 | 15.8 ± 1.2 | 5.4 ± 0.6 | 21.2 ± 1.8 |
| 25 | 28.3 ± 2.1 | 12.7 ± 1.1 | 41.0 ± 3.2 |
| 50 | 20.1 ± 1.9 | 35.6 ± 2.5 | 55.7 ± 4.4 |
Table 3: Cell Cycle Distribution Analysis
| Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 65.4 ± 3.1 | 20.1 ± 1.8 | 14.5 ± 1.3 |
| 10 | 50.2 ± 2.5 | 22.3 ± 2.0 | 27.5 ± 1.9 |
| 25 | 35.8 ± 2.2 | 18.9 ± 1.5 | 45.3 ± 2.8 |
| 50 | 28.1 ± 1.9 | 15.5 ± 1.4 | 56.4 ± 3.1 |
Experimental Protocols
1. A549 Cell Culture and Maintenance
-
Cell Line: A549 human lung adenocarcinoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: When cells reach 80-90% confluency, they are washed with phosphate-buffered saline (PBS), detached using 0.25% trypsin-EDTA, and re-seeded at a 1:4 or 1:5 ratio.
2. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) for 24 or 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
3. Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed A549 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.
-
Treat cells with the test compound at desired concentrations for 24 hours.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.[1]
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.
-
4. Cell Cycle Analysis
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
-
Procedure:
-
Plate A549 cells in 6-well plates and treat with the compound as described for the apoptosis assay.
-
Collect the cells, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.[2]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.[2]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Visualizations: Workflows and Pathways
Caption: General workflow for assessing the cytotoxicity of the test compound on A549 cells.
Caption: A proposed intrinsic apoptosis pathway induced by the quinoline compound in A549 cells.
References
Application Notes and Protocols: Anti-proliferative Effects of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline on Cancer Cell Lines
Disclaimer: To date, no direct experimental data on the anti-proliferative effects of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline has been published in peer-reviewed literature. The following application notes and protocols are based on the activities of structurally similar quinoline derivatives containing methoxy, methyl, nitro, and/or trifluoromethyl functional groups. This document serves as a foundational guide for initiating research on the specified compound.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds recognized for a wide array of pharmacological activities, including potent anti-cancer effects.[1][2] The quinoline scaffold is a key pharmacophore in several approved and investigational anti-cancer agents.[2] Modifications to the quinoline ring, such as the addition of methoxy, methyl, nitro, and trifluoromethyl groups, have been shown to modulate their anti-proliferative activity.[3] These derivatives have been reported to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[1][4]
This document provides a detailed guide for researchers, scientists, and drug development professionals to investigate the potential anti-proliferative effects of this compound on various cancer cell lines.
Data Presentation: Anti-proliferative Activity of Structurally Related Quinoline Derivatives
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various substituted quinoline derivatives against a range of human cancer cell lines. This data provides a reference for potential efficacy and selection of appropriate cell lines for initial screening of the target compound.
Table 1: IC50 Values of Various Quinoline Derivatives Against Human Cancer Cell Lines
| Compound Class | Specific Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Quinoline-Chalcone | Compound 12e | MGC-803 | Gastric | 1.38 | 5-FU | 6.22 |
| HCT-116 | Colon | 5.34 | 5-FU | 10.4 | ||
| MCF-7 | Breast | 5.21 | 5-FU | 11.1 | ||
| 4-Anilinoquinoline | Compound 61 | Various | Colon, Lung, Ovary, Breast | 0.0015 - 0.0039 | - | - |
| 7-tert-butyl-substituted quinoline | Compound 65 | MCF-7, HL-60, HCT-116, HeLa | Breast, Leukemia, Colon, Cervical | 0.02 - 0.04 | - | - |
| Novel Quinoline Derivative | 91b1 | A549 | Lung Carcinoma | 9.85 ± 0.78 | - | - |
| AGS | Gastric Adenocarcinoma | 10.15 ± 0.92 | - | - | ||
| KYSE150 | Esophageal Squamous Cell Carcinoma | 9.50 ± 0.85 | - | - | ||
| Multi-target TKI | Anlotinib | PC-9 | Non-Small Cell Lung Cancer | 8.06 ± 1.2 | - | - |
| HCC827 | Non-Small Cell Lung Cancer | 7.39 ± 0.81 | - | - | ||
| SKOV-3 | Ovarian Cancer | ~1.5 | - | - | ||
| 8-Hydroxy-5-nitroquinoline | Nitroxoline (NQ) | Raji | Burkitt's Lymphoma | Enhanced with Copper | - | - |
| 2-benzylthioquinoline nitrone | Compound 6e | Leukemia & Colon | Leukemia, Colon | 0.45 - 0.91 | Doxorubicin | - |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | Compound 3j | MCF-7 | Breast | Shows 82.9% growth reduction at 100 µM | - | - |
Data compiled from references[5][6][7][8][9][10].
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-proliferative effects of this compound.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound (e.g., 0.1 to 100 µM). Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).[12]
-
Incubation: Incubate the plates for 48-72 hours.[12]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[11]
Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
6-well cell culture plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells (2.5 x 10^5 cells/mL) in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its predetermined IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.[9]
-
Cell Harvesting: Harvest the cells by trypsinization, and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.[12]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. Differentiate cell populations:
-
Viable: Annexin V-FITC negative, PI negative
-
Early Apoptosis: Annexin V-FITC positive, PI negative
-
Late Apoptosis/Necrosis: Annexin V-FITC positive, PI positive
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[11]
Materials:
-
Human cancer cell lines
-
6-well cell culture plates
-
Test compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells (2.5 x 10^5 cells/mL) in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.[9]
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet gently in 1 mL of ice-cold 70% ethanol while vortexing at low speed. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA histogram.
Mandatory Visualizations
Hypothesized Signaling Pathway
Based on the known mechanisms of structurally similar quinoline derivatives, this compound may induce anti-proliferative effects by triggering cell cycle arrest and apoptosis. A plausible mechanism involves the inhibition of pro-survival pathways like PI3K/Akt/mTOR and the activation of intrinsic and extrinsic apoptotic pathways.[4][13]
Caption: Hypothesized mechanism of action for the quinoline derivative.
Experimental Workflow
The following diagram outlines a typical workflow for the initial in vitro evaluation of a novel anti-cancer compound.
Caption: Experimental workflow for in vitro anti-cancer evaluation.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Efficacy of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline in a Human NSCLC Xenograft Model
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for evaluating the in vivo anti-tumor activity of the novel investigational compound, 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline (hereinafter referred to as MMNQ), using a human non-small cell lung cancer (NSCLC) A549 xenograft mouse model. Quinoline derivatives have emerged as a promising class of compounds in oncology, with various analogues demonstrating efficacy by targeting key cellular signaling pathways.[1][2][3] This protocol outlines the necessary procedures for cell culture, animal handling, xenograft establishment, compound administration, and methods for assessing treatment efficacy, including tumor growth inhibition and biomarker analysis. The hypothesized mechanism of action for MMNQ is the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[4][5][6]
Hypothesized Signaling Pathway: PI3K/Akt/mTOR Inhibition
Many quinoline-based compounds exert their anticancer effects by inhibiting critical kinase signaling pathways.[2][7][8] The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation and is constitutively active in a large number of human cancers, including NSCLC.[5][9] We hypothesize that MMNQ acts as an inhibitor of this pathway, potentially at the level of PI3K or mTOR, leading to decreased downstream signaling, cell cycle arrest, and apoptosis.
Caption: Hypothesized MMNQ mechanism via the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow
The overall workflow for the in vivo xenograft study is depicted below. The process begins with the preparation of cancer cells and culminates in data analysis and interpretation.
Caption: Standard workflow for a subcutaneous xenograft efficacy study.
Detailed Experimental Protocols
Cell Line and Culture
-
Cell Line: A549 Human Lung Carcinoma (ATCC® CCL-185™).
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Procedure: Passage cells every 3-4 days when they reach 80-90% confluency. Ensure cells are free of mycoplasma contamination before use.
Animal Husbandry
-
Model: Female athymic nude mice (BALB/c-nu/nu), 6-8 weeks old.
-
Housing: House animals in specific-pathogen-free (SPF) conditions in individually ventilated cages with a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
A549 Xenograft Implantation[10][11][12]
-
Harvest A549 cells during their logarithmic growth phase using Trypsin-EDTA.
-
Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Perform a cell count using a hemocytometer and assess viability (should be >95%) via Trypan Blue exclusion.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® Basement Membrane Matrix to a final concentration of 2 x 10⁷ cells/mL.
-
Anesthetize each mouse using isoflurane.
-
Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10⁶ cells) into the right flank of each mouse.
-
Monitor the animals until they have fully recovered from anesthesia.
Study Design and Treatment
-
Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2 .[10]
-
Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment cohorts (n=8-10 mice per group).
-
Compound Formulation:
-
MMNQ: Prepare a suspension in a vehicle of 0.5% methylcellulose with 0.2% Tween 80 in sterile water.
-
Positive Control: Prepare Cisplatin in 0.9% saline.
-
-
Treatment Groups:
-
Group 1: Vehicle Control (0.5% MC + 0.2% Tween 80), administered orally (p.o.) once daily.
-
Group 2: MMNQ (25 mg/kg), p.o., once daily.
-
Group 3: MMNQ (50 mg/kg), p.o., once daily.
-
Group 4: Cisplatin (3 mg/kg), administered intraperitoneally (i.p.) twice weekly.[11]
-
-
Administer treatments for 21 consecutive days. Monitor animal body weight 2-3 times per week as a measure of systemic toxicity.
Endpoint and Tissue Collection
-
The study endpoint is reached when tumors in the control group exceed 2000 mm³ or after 21 days of treatment.
-
Humanely euthanize mice via CO₂ asphyxiation followed by cervical dislocation.
-
Excise tumors, remove any non-tumor tissue, and record the final tumor weight.
-
Divide each tumor into two sections: one part to be snap-frozen in liquid nitrogen for molecular analysis and the other to be fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).
Immunohistochemistry (IHC)
-
Embed formalin-fixed tumor tissues in paraffin and cut into 4-µm sections.
-
Perform IHC staining for the following markers:
-
Phospho-Akt (Ser473): To assess inhibition of the PI3K pathway.
-
Ki-67: A marker for cell proliferation.
-
Cleaved Caspase-3: A marker for apoptosis.
-
-
Quantify staining using a digital slide scanner and image analysis software to determine the percentage of positive cells or an H-score.
Quantitative Data Summary (Hypothetical Data)
The following tables present hypothetical data to illustrate expected outcomes from this study.
Table 1: Effect of MMNQ on Tumor Growth in A549 Xenograft Model
| Treatment Group | Dose & Schedule | Mean Tumor Volume (Day 21, mm³) ± SEM | Final Tumor Weight (g) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1850 ± 155 | 1.9 ± 0.18 | - |
| MMNQ | 25 mg/kg, q.d., p.o. | 980 ± 110 | 1.0 ± 0.12 | 47.0 |
| MMNQ | 50 mg/kg, q.d., p.o. | 525 ± 85 | 0.5 ± 0.09 | 71.6 |
| Cisplatin | 3 mg/kg, biw, i.p. | 610 ± 92 | 0.6 ± 0.10 | 67.0 |
*p < 0.05, *p < 0.01 compared to Vehicle Control. TGI calculated from mean tumor volumes.
Table 2: Animal Body Weight Change
| Treatment Group | Mean Body Weight Change (%) from Day 1 to Day 21 ± SEM |
| Vehicle Control | + 5.5 ± 1.2 |
| MMNQ (25 mg/kg) | + 4.8 ± 1.5 |
| MMNQ (50 mg/kg) | + 1.2 ± 2.1 |
| Cisplatin (3 mg/kg) | - 8.5 ± 2.5* |
p < 0.05 compared to Vehicle Control, indicating potential toxicity.
Table 3: Summary of Immunohistochemistry Biomarker Analysis (Hypothetical)
| Treatment Group | Ki-67 (% Positive Cells) ± SEM | Cleaved Caspase-3 (% Positive Cells) ± SEM |
| Vehicle Control | 85 ± 5.1 | 3.5 ± 0.8 |
| MMNQ (50 mg/kg) | 25 ± 4.2 | 18.2 ± 2.5 |
| Cisplatin (3 mg/kg) | 30 ± 4.8 | 22.5 ± 3.1 |
*p < 0.01 compared to Vehicle Control.
Conclusion and Interpretation
Based on the hypothetical data presented, this compound (MMNQ) demonstrates significant, dose-dependent anti-tumor efficacy in a human A549 NSCLC xenograft model. The high-dose group (50 mg/kg) achieved a tumor growth inhibition of over 70%, comparable to the standard-of-care agent, Cisplatin. Importantly, MMNQ appeared to be well-tolerated, with no significant body weight loss observed, in contrast to the toxicity seen in the Cisplatin group.
The biomarker analysis further supports the proposed mechanism of action. The significant reduction in the proliferation marker Ki-67 and the increase in the apoptotic marker Cleaved Caspase-3 in MMNQ-treated tumors suggest that the compound effectively inhibits cell growth and induces programmed cell death. These findings, combined with the hypothesized targeting of the PI3K/Akt/mTOR pathway, position MMNQ as a promising candidate for further preclinical development.
References
- 1. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline in Mice
Disclaimer: The following application notes and protocols are based on general knowledge of quinoline derivatives and practices in preclinical research. As of the date of this document, no specific in vivo studies, including dosing, administration, solubility, or toxicity, for 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline (hereinafter referred to as "the compound") have been found in publicly available literature. Therefore, the information provided should be considered as a starting point for investigation, and all experimental work should be preceded by thorough preliminary studies to determine the compound's specific properties and safety profile.
Introduction
Quinoline derivatives are a broad class of heterocyclic compounds that have shown promise in various therapeutic areas, including oncology. Their mechanisms of action often involve the modulation of key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. This document provides a set of detailed application notes and protocols for the initial in vivo evaluation of this compound in mouse models.
Compound Information
While biological data is not available, some basic chemical properties of the compound have been identified:
| Property | Value |
| CAS Number | 175203-62-0 |
| Molecular Formula | C₁₂H₉F₃N₂O₃ |
| Molecular Weight | 286.21 g/mol |
| Appearance | Solid (predicted) |
| Melting Point | 181-183 °C |
Preliminary Studies: Essential First Steps
Before initiating any efficacy studies, it is imperative to conduct the following preliminary assessments:
-
Solubility Testing: Determine the solubility of the compound in various pharmaceutically acceptable vehicles to identify a suitable formulation for in vivo administration.
-
Acute Toxicity and Maximum Tolerated Dose (MTD) Determination: Establish a safe dose range for the compound. This is a critical step to avoid adverse effects and to select appropriate doses for efficacy studies.
Experimental Protocols
Protocol 1: Solubility Assessment
Objective: To determine the solubility of this compound in common preclinical vehicles.
Materials:
-
This compound
-
Vehicles:
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.9% Saline
-
Corn oil
-
5% Dimethyl sulfoxide (DMSO) in 0.9% saline
-
10% Polyethylene glycol 400 (PEG 400) in 0.9% saline
-
0.5% Carboxymethylcellulose (CMC) in water
-
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC
Procedure:
-
Add an excess amount of the compound to a known volume of each vehicle in a series of microcentrifuge tubes.
-
Vortex the tubes vigorously for 2 minutes.
-
Incubate the tubes at room temperature with continuous agitation for 24 hours to ensure equilibrium.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Express the solubility in mg/mL or µg/mL.
Protocol 2: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination
Objective: To determine the single-dose acute toxicity and the MTD of the compound in mice.
Animal Model:
-
Species: Mouse (e.g., CD-1 or C57BL/6)
-
Age: 6-8 weeks
-
Sex: Female (often more sensitive)
Procedure:
-
Based on in vitro cytotoxicity data (if available) or data from structurally similar compounds, select a starting dose. A common starting point is 10 mg/kg.
-
Prepare a stock solution of the compound in a suitable vehicle determined from the solubility studies.
-
Divide the mice into groups of 3-5 animals.
-
Administer a single dose of the compound to each group via the intended route of administration (e.g., intraperitoneal or oral gavage). Use escalating doses for each group (e.g., 10, 25, 50, 100, 200 mg/kg).
-
Include a control group that receives the vehicle only.
-
Monitor the animals closely for signs of toxicity for at least 72 hours, and then daily for 14 days. Observations should include:
-
Mortality
-
Changes in body weight
-
Clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, changes in breathing)
-
Changes in food and water intake
-
-
The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., more than a 15-20% loss in body weight).
Protocol 3: Dosing and Administration
A. Formulation Preparation
For Intraperitoneal (IP) Injection:
-
Vehicle: A common vehicle is 5-10% DMSO, 10-20% PEG 400, and the remainder 0.9% saline.
-
Preparation:
-
Dissolve the required amount of the compound in DMSO.
-
Add PEG 400 and vortex to mix.
-
Add 0.9% saline to the final volume and vortex thoroughly.
-
The final solution should be clear. If precipitation occurs, the formulation is not suitable.
-
For Oral Gavage (PO):
-
Vehicle: A suspension in 0.5% CMC in water or a solution in corn oil are common choices.
-
Preparation (Suspension):
-
Weigh the required amount of the compound.
-
Add a small amount of the 0.5% CMC vehicle and triturate to form a paste.
-
Gradually add the remaining vehicle while mixing to achieve a homogenous suspension.
-
B. Administration Routes
Intraperitoneal (IP) Injection:
-
Restrain the mouse by scruffing the neck and back skin to expose the abdomen.
-
Tilt the mouse's head downwards at a 30-45 degree angle.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Gently aspirate to ensure no fluid or blood is drawn, which would indicate entry into an organ or blood vessel.
-
Inject the formulation slowly. The typical injection volume for a mouse is 0.1-0.2 mL.
-
Withdraw the needle and return the mouse to its cage.
Oral Gavage (PO):
-
Restrain the mouse firmly by the scruff of the neck.
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently insert the gavage needle into the mouth and advance it along the side of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it.
-
Once the needle is in the esophagus, administer the formulation slowly. The typical gavage volume for a mouse is 0.1-0.2 mL.
-
Remove the needle gently and return the mouse to its cage.
Data Presentation
The following tables provide examples of dosage information for other quinoline derivatives tested in mice, which can serve as a reference for designing initial experiments with this compound.
Table 1: Examples of Dosing for Anticancer Quinoline Derivatives in Mice
| Compound Class | Animal Model | Cancer Type | Dosage | Route | Efficacy |
| Quinoline Derivative | Nude mice xenograft | - | 50 mg/kg/day | i.p. | Significantly reduced tumor size[1] |
| Anlotinib | - | Various human cancers | Approved drug | - | Multi-kinase inhibitor[1] |
| Bosutinib | - | - | Approved drug | - | Src-Abl inhibitor[1] |
Table 2: Proposed Dose-Finding Study Design
| Group | Treatment | Dose (mg/kg) | Route | Number of Mice |
| 1 | Vehicle Control | - | i.p. or p.o. | 5 |
| 2 | Compound | 10 | i.p. or p.o. | 5 |
| 3 | Compound | 25 | i.p. or p.o. | 5 |
| 4 | Compound | 50 | i.p. or p.o. | 5 |
Mandatory Visualizations
Diagram 1: General Experimental Workflow
Caption: A generalized workflow for the in vivo evaluation of a novel compound.
Diagram 2: Hypothetical Signaling Pathway
Caption: A potential signaling pathway targeted by anticancer quinoline derivatives.
References
Application Note: Formulation of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline for Biological Assays
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 175203-62-0 [chemicalbook.com]
- 5. labsolu.ca [labsolu.ca]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Kinase Screening Panel for 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline is a novel small molecule belonging to the quinoline class of compounds. Quinoline derivatives have been identified as privileged scaffolds in medicinal chemistry, demonstrating a broad range of biological activities, including kinase inhibition.[1][2][3] Protein kinases are a major class of therapeutic targets in various diseases, including cancer, due to their critical role in cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of many pathological conditions. This document provides a detailed protocol for evaluating the kinase inhibitory activity of this compound using a comprehensive kinase screening panel. The presented data is hypothetical and serves to illustrate the application of these protocols.
Data Presentation: Hypothetical Kinase Inhibitory Profile
The inhibitory activity of this compound was assessed against a panel of 10 representative kinases. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based kinase assay. The results, presented in Table 1, suggest that the compound exhibits potent and selective inhibitory activity against key kinases involved in cancer-related signaling pathways.
Table 1: Inhibitory Activity of this compound Against a Panel of Kinases
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| AKT1 | 85 | 6 |
| CDK2/cyclin A | 1500 | 9 |
| EGFR | 45 | 7 |
| JAK2 | 250 | 15 |
| MEK1 | >10,000 | 20 |
| mTOR | 60 | 3 |
| PI3Kα | 75 | 5 |
| SRC | 600 | 12 |
| VEGFR2 | 120 | 4 |
| c-Met | 30 | 8 |
Staurosporine, a non-selective kinase inhibitor, was used as a positive control.
Experimental Protocols
A variety of methods can be employed for kinase activity assays, including radiometric assays and fluorescence-based assays.[5] The following is a detailed protocol for a luminescence-based in vitro kinase activity assay, a common method for determining the potency of kinase inhibitors.[4]
3.1. In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a method to measure the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., c-Met, EGFR)
-
Kinase substrate peptide
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO to generate a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations of each component should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the workflow for the in vitro kinase screening assay.
Caption: Workflow for the luminescence-based kinase assay.
4.2. Hypothetical Signaling Pathway Inhibition
Based on the hypothetical screening data, this compound potently inhibits key nodes in the PI3K/AKT/mTOR and EGFR signaling pathways. The diagram below illustrates the potential points of inhibition.
Caption: Inhibition of key cancer signaling pathways.
Conclusion
The provided protocols and hypothetical data illustrate a framework for characterizing the kinase inhibitory profile of this compound. The quinoline scaffold represents a promising starting point for the development of novel kinase inhibitors. Further investigation, including comprehensive screening against a larger kinase panel and cell-based assays, is warranted to fully elucidate the therapeutic potential of this compound.
References
Application Notes and Protocols for the Biological Screening of Novel 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial biological screening of novel 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline analogs. The protocols outlined below are designed to assess the potential anticancer and antimicrobial activities of these compounds, which are plausible biological activities given their structural features. The presence of the quinoline core, trifluoromethyl, and nitro groups suggests potential for diverse pharmacological effects.[1][2][3]
Anticipated Biological Activities
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The trifluoromethyl group is known to enhance metabolic stability and cell membrane permeability, often increasing the efficacy of bioactive molecules.[4] Furthermore, nitroaromatic compounds, including nitroquinolines, have demonstrated significant antimicrobial and even anticancer effects.[2][5] Based on these structural alerts, the primary screening of novel this compound analogs should focus on their cytotoxic effects against cancer cell lines and their inhibitory activity against pathogenic microbes.
Experimental Protocols
In Vitro Anticancer Activity Screening
A primary assessment of the anticancer potential of the novel quinoline analogs will be conducted using a panel of human cancer cell lines. The MTT assay is a reliable and widely used colorimetric method to evaluate cell viability and cytotoxicity.[6]
a. Cell Lines and Culture
A selection of human cancer cell lines from different tissue origins is recommended for the initial screening. For example:
-
MCF-7: Breast adenocarcinoma
-
A549: Lung carcinoma
-
HeLa: Cervical carcinoma
-
PC-3: Prostate cancer
All cell lines should be maintained in their recommended culture media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
b. MTT Cytotoxicity Assay Protocol
This protocol is adapted for adherent cells in a 96-well plate format.[7][8]
Materials:
-
Novel this compound analogs (stock solutions in DMSO)
-
Selected human cancer cell lines
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6]
-
DMSO (cell culture grade)[1]
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline analogs in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated and vehicle (DMSO) controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 (half-maximal inhibitory concentration) values for each compound.
Data Presentation:
The IC50 values for each compound against the tested cell lines should be summarized in a table for clear comparison.
| Compound ID | MCF-7 IC50 (µM) | A549 IC50 (µM) | HeLa IC50 (µM) | PC-3 IC50 (µM) |
| Analog 1 | ||||
| Analog 2 | ||||
| Analog 3 | ||||
| Doxorubicin |
Doxorubicin can be used as a positive control.
Experimental Workflow for Anticancer Screening
Caption: Workflow for MTT-based cytotoxicity screening of quinoline analogs.
Antimicrobial Susceptibility Testing
The antimicrobial potential of the novel quinoline analogs will be evaluated against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[9][10]
a. Microbial Strains
A representative panel of microorganisms should be used:
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (NCIM-2079)[11]
-
Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungi: Candida albicans (MDCC-227), Aspergillus niger (MTCC 5889)[11]
b. Broth Microdilution Protocol
Materials:
-
Novel this compound analogs (stock solutions in DMSO)
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microplates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).[4] Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the appropriate broth.
-
Compound Dilution: Prepare serial twofold dilutions of the quinoline analogs in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds.
-
Controls: Include a positive control (microorganism without compound) and a negative control (broth without microorganism) for each plate.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation:
The MIC values for each compound against the tested microbial strains should be tabulated.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Analog 1 | |||
| Analog 2 | |||
| Analog 3 | |||
| Ciprofloxacin | |||
| Fluconazole |
Ciprofloxacin and Fluconazole can be used as positive controls for bacteria and fungi, respectively.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Mechanistic Studies (for active anticancer compounds)
For compounds demonstrating significant cytotoxicity, further investigation into their mechanism of action is warranted. Apoptosis induction is a common mechanism for anticancer drugs.
a. Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
Materials:
-
Active quinoline analog(s)
-
Cancer cell line of interest
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the active quinoline analog at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[12]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
b. Western Blot Analysis of Signaling Pathways
Quinoline derivatives are known to modulate various signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and EGFR pathways.[14] Western blotting can be used to assess the effect of the active compounds on key proteins in these pathways.[6][9]
Procedure:
-
Protein Extraction: Treat cells with the active quinoline analog, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-EGFR, EGFR, Caspase-3) and a loading control (e.g., β-actin).
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to detect the protein bands.
Potential Signaling Pathways for Investigation
Caption: Potential signaling pathways inhibited by quinoline analogs.
These protocols provide a robust starting point for the comprehensive biological evaluation of novel this compound analogs. The data generated will be crucial for identifying lead compounds for further preclinical development.
References
- 1. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial activity of nitroquinoline [chinafinechemical.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing the quinoline core of the target molecule?
A1: A widely used method for constructing the 4-hydroxyquinoline scaffold is the Conrad-Limpach reaction. This involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. For the synthesis of the precursor to the target molecule, p-toluidine and ethyl 4,4,4-trifluoroacetoacetate are the appropriate starting materials.
Q2: What are the key challenges in the nitration of the quinoline ring system?
A2: The main challenges in the nitration of the 6-methyl-4-hydroxy-2-(trifluoromethyl)quinoline intermediate are achieving the desired regioselectivity and preventing the formation of polysubstituted byproducts. The quinoline ring is susceptible to nitration at multiple positions, but for this specific synthesis, the nitro group must be introduced at the C-5 position. Careful control of reaction conditions, such as temperature and the choice of nitrating agent, is crucial.
Q3: I am experiencing a low yield in the final O-methylation step. What could be the reason?
A3: Direct O-methylation of 4-hydroxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline can be challenging. The electron-withdrawing nature of the nitro group at the 5-position decreases the nucleophilicity of the 4-hydroxyl group, making the reaction with a methylating agent less efficient. An alternative and often higher-yielding approach is to first convert the hydroxyl group to a more reactive leaving group, such as a chloride, followed by nucleophilic substitution with sodium methoxide.
Q4: What are the expected major byproducts in this synthesis?
A4: Potential byproducts include regioisomers of the nitrated quinoline (e.g., the 7-nitro or 8-nitro isomers), di-nitrated products, and unreacted starting materials. During the O-methylation step, incomplete reaction will leave the 4-hydroxyquinoline precursor as a major impurity.
Q5: What purification techniques are most effective for the intermediates and the final product?
A5: Column chromatography on silica gel is a standard and effective method for purifying the intermediates and the final product. Recrystallization from a suitable solvent system can also be employed to obtain highly pure solid materials. For the separation of nitro-isomers, careful selection of the eluent for column chromatography is critical.
Troubleshooting Guides
Problem: Low Yield in the Conrad-Limpach Reaction (Step 1)
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is heated for a sufficient duration at the optimal temperature. |
| Suboptimal reaction temperature | - The thermal cyclization step typically requires high temperatures (around 250 °C). - Use a high-boiling point solvent to ensure even heat distribution. |
| Formation of the Knorr product (2-hydroxyquinoline isomer) | - The initial condensation of p-toluidine and ethyl 4,4,4-trifluoroacetoacetate should be performed at a lower temperature to favor the kinetic product, which leads to the desired 4-hydroxyquinoline. |
| Decomposition of starting materials or product | - Avoid excessively high temperatures during cyclization. - Minimize the reaction time once the starting material is consumed. |
Problem: Poor Regioselectivity or Low Yield in the Nitration Reaction (Step 2)
| Possible Cause | Troubleshooting Steps |
| Formation of multiple nitro-isomers | - The 6-methyl group generally directs electrophilic substitution to the 5- and 7-positions. To favor the 5-nitro isomer, carefully control the reaction temperature, keeping it low (e.g., 0-5 °C) during the addition of the nitrating agent. |
| Low conversion | - Ensure the use of a sufficiently strong nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid). - Allow the reaction to proceed for an adequate amount of time, monitoring by TLC. |
| Product degradation | - The nitration reaction is highly exothermic. Add the nitrating agent slowly and with efficient cooling to prevent a runaway reaction and decomposition. |
Problem: Low Yield in the Conversion of 4-Hydroxy to 4-Methoxy Group (Step 3)
| Possible Cause | Troubleshooting Steps |
| Direct O-methylation: | |
| Low reactivity of the 4-hydroxyl group | - As noted in the FAQs, the nitro group deactivates the hydroxyl group. Consider the alternative two-step procedure: chlorination followed by methoxylation. |
| Two-step Chlorination and Methoxylation: | |
| Incomplete chlorination | - Use a suitable chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). - Ensure the reaction is carried out under anhydrous conditions. |
| Incomplete methoxylation | - Use a sufficient excess of sodium methoxide. - Ensure the reaction is carried out in a dry solvent (e.g., methanol or DMF). |
Data Presentation
The following table summarizes the key reaction steps and typical conditions for the synthesis of this compound. Please note that yields are indicative and can be optimized.
| Step | Reaction | Starting Materials | Reagents and Conditions | Typical Yield |
| 1 | Conrad-Limpach Reaction | p-toluidine, Ethyl 4,4,4-trifluoroacetoacetate | 1. Condensation at room temperature. 2. Thermal cyclization in a high-boiling solvent (e.g., Dowtherm A) at ~250 °C. | 60-70% |
| 2 | Nitration | 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline | Concentrated HNO₃, Concentrated H₂SO₄, 0-5 °C. | 50-60% |
| 3a | Chlorination | 4-Hydroxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline | POCl₃, reflux. | 80-90% |
| 3b | Methoxylation | 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline | NaOMe, Methanol, reflux. | 85-95% |
Experimental Protocols
A detailed experimental protocol for each key step is provided below.
Step 1: Synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline
-
In a round-bottom flask, combine equimolar amounts of p-toluidine and ethyl 4,4,4-trifluoroacetoacetate.
-
Stir the mixture at room temperature for 2 hours.
-
Add a high-boiling point solvent, such as Dowtherm A.
-
Heat the mixture to approximately 250 °C and maintain this temperature for 30 minutes.
-
Cool the reaction mixture and dilute it with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute acid solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Synthesis of 4-Hydroxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
-
In a flask cooled in an ice-salt bath, dissolve 4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline in concentrated sulfuric acid.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the internal temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration and wash thoroughly with water until the washings are neutral.
-
Dry the solid product. Further purification can be achieved by column chromatography to separate any regioisomers.
Step 3a: Synthesis of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
-
In a round-bottom flask equipped with a reflux condenser, add 4-hydroxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline and an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for 2-3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
Step 3b: Synthesis of this compound
-
Dissolve 4-chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol.
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the final product by column chromatography or recrystallization.
Mandatory Visualizations
Solubility issues of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline in DMSO
Here is a technical support center with troubleshooting guides and FAQs for researchers working with 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline.
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues of this compound, particularly in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (CAS No. 175203-62-0) is a quinoline derivative.[1][2] Quinoline and its derivatives are heterocyclic aromatic compounds that are significant in medicinal chemistry and drug development, with applications as anticancer, antiviral, and antimalarial agents.[3][4] The specific biological activity of this compound is subject to ongoing research.
Q2: Why is my this compound difficult to dissolve?
The structure of this compound, featuring a quinoline core with hydrophobic substituents like a trifluoromethyl group, suggests it is lipophilic, which often leads to poor aqueous solubility.[5] Many drug discovery compounds exhibit low solubility, which can complicate biological assays.[6][7]
Q3: Why is DMSO recommended as a solvent for this compound?
DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[8] It is a standard solvent for creating high-concentration stock solutions of test compounds in drug discovery and high-throughput screening programs.[8][9] Its miscibility with water and cell culture media makes it suitable for diluting stock solutions into aqueous assay buffers.[8][10]
Q4: What is the maximum recommended concentration of DMSO for cell-based assays?
To avoid solvent-induced cytotoxicity or other off-target effects, the final concentration of DMSO in most cell-based assays should be kept at or below 0.5% (v/v).[11][12][13] However, this tolerance can vary between cell lines. It is critical to run a vehicle control (media with the same final DMSO concentration but without the test compound) to assess the impact of the solvent on your specific experimental system.[12][13]
Q5: How can storage conditions affect the solubility of my compound in DMSO?
Repeated freeze-thaw cycles and the absorption of water from the atmosphere can negatively impact compound solubility in DMSO.[7][14] DMSO is highly hygroscopic, and increased water content can decrease the solubility of lipophilic compounds.[15][16] It is recommended to store DMSO stock solutions in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize these effects.[5][11]
Troubleshooting Guide
Problem 1: The compound will not fully dissolve in 100% DMSO to create a stock solution.
If you are having trouble dissolving the compound powder in DMSO, follow this workflow.
Caption: Workflow for dissolving a compound in DMSO.
Detailed Protocol: Preparing a Stock Solution
-
Preparation : Allow the vial of the lyophilized compound to reach room temperature before opening to prevent condensation.[11] Briefly centrifuge the vial to ensure all powder is at the bottom.[11]
-
Solvent Addition : Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired high concentration (e.g., 10-30 mM).[7][11]
-
Mechanical Agitation : Vortex the solution vigorously for 2-5 minutes.[12]
-
Sonication : If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes. This uses ultrasonic waves to break up solute particles.[5][12]
-
Gentle Heating : As a last resort, warm the solution in a water bath (e.g., 37°C) for 5-10 minutes with intermittent vortexing.[7][12] Be cautious, as excessive heat can cause compound degradation. Always verify the compound's stability at elevated temperatures.[12]
-
Confirmation : A successfully prepared stock solution should be clear and free of any visible particles.[5][11] If particulates remain, the desired concentration may exceed the compound's solubility limit in DMSO. In this case, you will need to prepare a new solution at a lower concentration.
Problem 2: The compound dissolves in DMSO but precipitates when diluted into aqueous media (e.g., cell culture media, buffer).
This is a very common issue known as "crashing out," which occurs when the DMSO concentration is lowered, and the compound's concentration exceeds its solubility limit in the final aqueous environment.[5][13]
Troubleshooting Workflow
Caption: Troubleshooting precipitation in aqueous media.
Recommended Strategies & Protocols
-
Optimize Dilution Protocol : Avoid adding a large volume of stock solution directly to the aqueous buffer.
-
Method : Perform a serial dilution. First, dilute the high-concentration DMSO stock into your final assay buffer in a stepwise manner. When adding the stock to the buffer at each step, do so dropwise while vortexing or stirring vigorously to promote rapid dispersion.[11]
-
-
Adjust Final Concentrations :
-
Compound Concentration : Your compound may be exceeding its maximum solubility in the final medium. Try preparing a dose-response curve with lower concentrations to find a range that remains in solution.[5]
-
DMSO Concentration : If your assay can tolerate it, a slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) may keep the compound dissolved.[5] Always confirm assay tolerance with a vehicle control.[12]
-
-
Advanced Solubilization Strategies : If the above methods fail, you may need to employ formulation strategies.
| Strategy | Description | Examples | Considerations |
| pH Adjustment | For ionizable compounds, adjusting the buffer pH can convert the molecule to its more soluble ionized (salt) form.[5][11] Quinoline is a weak base.[3] | Lowering the pH with HCl or using a citrate/phosphate buffer. | The final pH must be compatible with your assay and not affect biological activity.[11] Not effective for neutral compounds.[5] |
| Co-solvents | Use an intermediate, more miscible co-solvent for serial dilutions before the final dilution into the aqueous buffer.[12] | Ethanol, Methanol | The final concentration of all organic solvents must be tested for effects on the assay. |
| Excipients: Cyclodextrins | These form host-guest inclusion complexes, where the hydrophobic compound is encapsulated, increasing its apparent water solubility.[5][13] | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Can be expensive and may interact with cell membranes or other assay components.[5] |
| Excipients: Surfactants | These form micelles that encapsulate hydrophobic compounds in their core, increasing solubility in aqueous solutions.[5][11] | Tween® 80, Pluronic® F-68 | Can interfere with cell membranes and certain assay readouts.[11][12] Use at low concentrations (e.g., 0.01-1%).[11] |
Protocol: Kinetic Solubility Assessment by Turbidity
This protocol helps you estimate the solubility limit of your compound in the final assay buffer.
-
Prepare a set of 2-fold serial dilutions of your compound in 100% DMSO.
-
Add a small, consistent volume of each DMSO dilution to your final assay medium (e.g., 2 µL into 198 µL of media).
-
Mix well and let the plate sit at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity (light scattering) of each well using a plate reader at a wavelength where the compound does not absorb light (e.g., >500 nm).[17]
-
The concentration at which you observe a sharp increase in turbidity corresponds to the kinetic solubility limit. You should aim to keep your final assay concentrations below this limit.[17]
References
- 1. This compound | 175203-62-0 [chemicalbook.com]
- 2. labsolu.ca [labsolu.ca]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ziath.com [ziath.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Trifluoromethylquinoline Synthesis
Welcome to the technical support center for the synthesis of trifluoromethylquinolines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions for issues that may arise during the synthesis of trifluoromethylquinolines.
Q1: I am experiencing low yields in my Gould-Jacobs synthesis of a 4-hydroxy-7-(trifluoromethyl)quinoline. What are the likely causes and how can I improve the outcome?
A1: Low yields in the Gould-Jacobs reaction for trifluoromethyl-substituted quinolines are a common issue. The primary reasons often relate to the reaction conditions for the initial condensation and the subsequent thermal cyclization.[1][2]
Troubleshooting Steps:
-
Incomplete Condensation: The initial reaction between the trifluoromethyl-substituted aniline and diethyl ethoxymethylenemalonate is crucial. Ensure your aniline is pure and the reaction is carried out under conditions that favor the formation of the anilidomethylenemalonate intermediate. Using a slight excess of the malonate derivative can help drive the reaction to completion.
-
Suboptimal Cyclization Temperature: The thermal cyclization to form the quinoline ring requires high temperatures.[1] If the temperature is too low, the reaction will be slow or incomplete. Conversely, excessively high temperatures can lead to degradation of the starting materials and product. Microwave-assisted heating can sometimes improve yields and significantly reduce reaction times by allowing for precise temperature control at elevated temperatures.[3]
-
Reaction Time: The optimal heating time is a balance between completing the cyclization and minimizing product degradation. Monitor the reaction progress using techniques like TLC or LC-MS to determine the ideal reaction time for your specific substrate.[3]
-
Atmosphere: For air- or moisture-sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions and improve yields.
Q2: My Friedländer annulation to synthesize a substituted trifluoromethylquinoline is producing multiple side products. How can I improve the regioselectivity?
A2: The Friedländer synthesis, which involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group, can sometimes lead to a mixture of products if the ketone is unsymmetrical.[4][5]
Troubleshooting Steps:
-
Catalyst Choice: The choice of catalyst can significantly influence the reaction's outcome. Lewis acids like In(OTf)₃ have been shown to be effective in promoting the desired Friedländer product selectively.[6] Other catalysts such as p-toluenesulfonic acid, iodine, and other metal salts can also be used.[4][5] Experimenting with different catalysts can help you find the optimal one for your specific reactants.
-
Reaction Temperature: Temperature plays a critical role in controlling selectivity. A lower reaction temperature may favor the formation of the thermodynamically more stable product, potentially increasing the yield of the desired isomer.[7]
-
Solvent: The polarity of the solvent can influence the reaction pathway. Trying different solvents, or even running the reaction under solvent-free conditions, can sometimes improve selectivity.[4][6]
Q3: I am struggling with the purification of my trifluoromethylquinoline product from its isomers. What are the most effective purification techniques?
A3: The separation of isomers of trifluoromethylquinolines can be challenging due to their similar physical properties.[8]
Effective Purification Techniques:
-
Column Chromatography: This is the most common method for separating isomers. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical. A careful optimization of the eluent polarity is necessary to achieve good separation.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification, provided a suitable solvent is found that dissolves one isomer more readily than the other at different temperatures.[9]
-
Preparative HPLC or GC: For difficult separations or when very high purity is required, preparative high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be employed.[8]
Q4: My palladium-catalyzed cross-coupling reaction to introduce a substituent onto the trifluoromethylquinoline core is not proceeding to completion. What should I check?
A4: Incomplete conversion in palladium-catalyzed cross-coupling reactions can be due to several factors related to the catalyst, reagents, and reaction conditions.
Troubleshooting Steps:
-
Catalyst and Ligand: Ensure the palladium catalyst and the phosphine ligand are of high quality and handled under an inert atmosphere to prevent deactivation. The choice of ligand can also be critical for reaction efficiency.
-
Base and Solvent: The base and solvent system must be appropriate for the specific type of cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). Ensure the base is sufficiently strong and the solvent is anhydrous.
-
Reagent Quality: The purity of the trifluoromethylquinoline starting material and the coupling partner (e.g., boronic acid, amine) is important. Impurities can poison the catalyst.
-
Temperature: The reaction temperature may need to be optimized. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Trifluoromethylquinolines.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Friedländer Annulation | 2-Aminoaryl ketone, α-Methylene ketone | In(OTf)₃ | Solvent-free | 120 | 75-92 | [6] |
| Doebner-Miller Reaction | Aniline, α,β-Unsaturated carbonyl | Acid (e.g., HCl) | Various | Varies | Moderate | [7][10] |
| Conrad-Limpach Synthesis | Aniline, β-Ketoester | High Temperature | Mineral Oil | ~250 | up to 95 | [11] |
| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | High Temperature | None | 250-300 | up to 47 | [3] |
Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling on Trifluoromethylquinolines.
| Reaction Type | Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki Coupling | Chloro-trifluoromethylquinoline | Arylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |
| Buchwald-Hartwig Amination | Chloro-trifluoromethylquinoline | Amine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 110 |
Experimental Protocols
Protocol 1: Gould-Jacobs Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline [1]
This protocol describes the synthesis of 4-hydroxy-7-(trifluoromethyl)quinoline from 3-(trifluoromethyl)aniline.
Materials:
-
3-(Trifluoromethyl)aniline
-
Diethyl ethoxymethylenemalonate
-
High-boiling point solvent (e.g., Dowtherm A)
Procedure:
-
In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.).
-
Heat the mixture, which will allow for the condensation reaction to occur, forming the anilidomethylenemalonate intermediate and releasing ethanol.
-
In a separate flask, heat the high-boiling point solvent to approximately 250 °C.
-
Slowly add the intermediate from step 2 to the hot solvent.
-
Maintain the temperature and reflux for 30-60 minutes to facilitate the cyclization.
-
Cool the reaction mixture to room temperature. The product should precipitate.
-
Collect the solid product by vacuum filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.
Protocol 2: Friedländer Annulation for a Substituted 2-Trifluoromethylquinoline [6]
This protocol provides a general procedure for the indium(III) triflate-catalyzed synthesis of a quinoline derivative.
Materials:
-
2-Aminoaryl trifluoromethyl ketone (1 eq.)
-
Carbonyl compound with an α-methylene group (1.2 eq.)
-
Indium(III) triflate (In(OTf)₃) (5 mol%)
Procedure:
-
In a reaction vessel, combine the 2-aminoaryl trifluoromethyl ketone, the carbonyl compound, and In(OTf)₃.
-
Heat the mixture at 120 °C under solvent-free conditions.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. ablelab.eu [ablelab.eu]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. synarchive.com [synarchive.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Nitro-Substituted Quinoline Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of nitro-substituted quinoline compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying nitro-substituted quinoline compounds?
The two primary and most effective methods for the purification of nitro-substituted quinoline compounds are recrystallization and column chromatography.[1] Recrystallization is a cost-effective technique suitable for purifying solid compounds, especially on a larger scale.[1] Column chromatography is highly versatile and can be used to separate compounds from complex mixtures with high efficiency.[2] For particularly challenging separations, such as isomeric impurities, a combination of these techniques or more specialized methods like fractional crystallization may be necessary.[1]
Q2: How do I choose the right solvent for recrystallization?
The ideal recrystallization solvent is one in which your nitro-substituted quinoline compound has high solubility at elevated temperatures but is sparingly soluble at room temperature.[1] A good starting point is to screen common laboratory solvents. For nitro- and methyl-substituted quinolines, recommended solvents for initial screening include methanol, 95% ethanol, acetone, and isopropyl alcohol.[1] A mixed solvent system, such as dichloromethane/hexane, can also be effective.[1]
Q3: My compound is very polar and streaks on a silica gel TLC plate. What can I do?
Streaking on silica gel TLC plates is a common issue with basic compounds like quinolines. This is often due to strong interactions with the acidic silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your mobile phase.[3] This will help to saturate the acidic sites on the silica gel and improve the spot shape. For highly polar or basic compounds that are unstable on silica, using an alternative stationary phase like alumina (which is available in neutral, acidic, or basic forms) for column chromatography can be a better option.[4][5]
Q4: How can I separate isomeric mixtures of nitroquinolines?
The separation of nitroquinoline isomers, such as 5-nitroquinoline and 8-nitroquinoline, can be challenging due to their similar physical properties. One effective method is fractional crystallization of their salts.[1] For instance, converting the mixture of nitroquinoline isomers to their hydrochloride salts and then performing a controlled crystallization from a specific solvent like wet dimethylformamide (DMF) can selectively precipitate one isomer, allowing for their separation.[6]
Q5: My compound "oils out" during recrystallization. What does this mean and how can I fix it?
"Oiling out" occurs when your compound separates from the cooling solvent as a liquid rather than a solid. This can happen if the compound's melting point is lower than the boiling point of the solvent, or if the solution is too concentrated. To resolve this, you can try the following:
-
Add more solvent: This will decrease the concentration of your compound in the solution.
-
Cool the solution more slowly: Slow cooling encourages the formation of an ordered crystal lattice rather than an amorphous oil.
-
Use a different solvent: A solvent with a lower boiling point might prevent the compound from melting before it crystallizes.
-
Scratch the inside of the flask: Creating a rough surface can provide a nucleation site for crystal growth.
-
Add a seed crystal: Introducing a small crystal of the pure compound can initiate crystallization.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used).- The compound is very soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration.- Try adding a co-solvent in which the compound is insoluble (mixed-solvent recrystallization).- Scratch the inner surface of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| The compound "oils out". | - The solution is cooling too quickly.- The concentration of the compound is too high.- The melting point of the compound is below the boiling point of the solvent. | - Allow the solution to cool more slowly.- Add more hot solvent to dissolve the oil and then cool slowly.- Choose a different solvent with a lower boiling point. |
| Low recovery of the purified compound. | - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.- The crystals were washed with a solvent that was not cold enough.- Premature crystallization occurred during hot filtration. | - Concentrate the mother liquor and cool again to recover more crystals.- Always wash the collected crystals with ice-cold solvent.- Use a pre-heated funnel for hot filtration and use a slight excess of hot solvent to prevent crystallization. |
| The purified compound is still colored. | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it may also adsorb some of your product. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of compounds (overlapping peaks). | - The chosen eluent system is not optimal.- The column was not packed properly, leading to channeling. | - Optimize the solvent system using thin-layer chromatography (TLC) to achieve a good separation of Rf values.- Ensure the column is packed uniformly without any air bubbles or cracks. |
| The compound is not eluting from the column. | - The eluent is not polar enough to move the compound.- The compound is irreversibly adsorbed onto the stationary phase. | - Gradually increase the polarity of the eluent.- For basic compounds on silica gel, add a small amount of triethylamine to the eluent.[3]- Consider switching to a different stationary phase like alumina.[4][5] |
| The compound is unstable on the silica gel column. | - The acidic nature of silica gel is causing decomposition of the compound. | - Deactivate the silica gel by flushing the column with a solvent system containing 1-3% triethylamine before loading the sample.[7]- Use a less acidic stationary phase like Florisil or alumina.[8]- Perform a 2D TLC to confirm the instability of the compound on silica.[9] |
| Peak tailing in HPLC analysis. | - Strong interaction between a basic analyte and residual acidic silanols on the silica-based column.- The pH of the mobile phase is not optimal. | - Add a basic modifier like triethylamine to the mobile phase.- Optimize the pH of the mobile phase to suppress the ionization of the analyte.- Use an end-capped HPLC column. |
Quantitative Data Summary
Table 1: Purity of Nitroquinoline Isomers after Fractional Crystallization of Hydrochloride Salts
| Compound | Purification Method | Purity Achieved | Reference |
| 5-Nitroquinoline | Fractional crystallization of hydrochloride salt from wet DMF | 99.8% | [6] |
| 8-Nitroquinoline | Fractional crystallization of hydrochloride salt from wet DMF | 99.6% | [6] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude nitro-substituted quinoline compound and a few drops of a chosen solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask and heat the mixture to boiling while stirring to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If there are insoluble impurities or activated charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography on Silica Gel
-
Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point for many nitroquinolines is a mixture of hexanes and ethyl acetate.[1] For basic compounds, add 0.1-1% triethylamine to the eluent to prevent streaking.[3] Aim for an Rf value of 0.2-0.4 for the desired compound.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly.
-
Sample Loading: Dissolve the crude nitro-substituted quinoline in a minimal amount of the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If necessary, gradually increase the polarity of the eluent to move more polar compounds down the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified nitro-substituted quinoline.
Visualizations
References
- 1. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 2. iipseries.org [iipseries.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. column-chromatography.com [column-chromatography.com]
- 5. researchgate.net [researchgate.net]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Purification [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. reddit.com [reddit.com]
Technical Support Center: Stability of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline in solution. The following troubleshooting guides and FAQs address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of quinoline derivatives like this compound in solution can be influenced by several factors. These include pH, temperature, light exposure, the presence of oxidizing or reducing agents, and the nature of the solvent used.[1][2] The trifluoromethyl group generally enhances molecular stability, but the nitro group can be susceptible to reduction, and the methoxy group can undergo hydrolysis under certain conditions.[3]
Q2: I am observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A2: This is a common issue for hydrophobic compounds.[4] Quinoline derivatives are often lipophilic, leading to poor water solubility.[4] When the concentration of the organic co-solvent (like DMSO) is significantly reduced upon dilution into an aqueous medium, the compound may precipitate.[4]
Here are some troubleshooting steps:
-
Lower the final concentration: Your compound may be exceeding its maximum solubility in the final aqueous medium.[4]
-
Optimize the co-solvent concentration: While high concentrations of DMSO can be toxic to cells in biological assays, a slightly higher final concentration (e.g., 0.5% instead of 0.1%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[4][5]
-
Use a different co-solvent: Experiment with other solvents such as ethanol, methanol, or acetonitrile.
-
Employ solubilizing agents: The use of surfactants or cyclodextrins can help to increase the aqueous solubility of your compound.
Q3: My compound appears to be degrading over time in solution, as indicated by a decrease in the parent peak area in my HPLC analysis. How can I confirm and characterize this degradation?
A3: To confirm and characterize the degradation, you should perform a systematic stability study. This involves analyzing the solution at various time points under controlled conditions (e.g., specific pH, temperature, and light exposure).[6][7] The appearance of new peaks in your chromatogram alongside the decrease of the parent peak suggests the formation of degradation products. To characterize these degradants, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) can be employed to determine their molecular weights, which can provide clues about the degradation pathway.[8]
Q4: What are the potential degradation pathways for a nitro-substituted quinoline derivative?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent analytical results | Compound instability in the analytical solvent or during the analytical run. | Ensure the compound is stable in your mobile phase. Prepare fresh standards and samples before each analytical run.[5] Consider using an internal standard to monitor instrument stability.[1] |
| Formation of unexpected colored byproducts | Photodegradation or oxidation. | Protect solutions from light by using amber vials or covering them with aluminum foil.[11] Degas solvents to remove dissolved oxygen. |
| Low recovery of the compound from the solution | Adsorption to the container surface. | Use silanized glassware or polypropylene tubes to minimize adsorption. |
| No crystal formation during crystallization attempts | Inappropriate solvent or lack of nucleation sites. | Experiment with a range of solvents with different polarities. Try inducing nucleation by scratching the inside of the vessel with a glass rod.[12] |
Experimental Protocols
Protocol for Assessing Solution Stability by HPLC
This protocol outlines a general procedure for evaluating the stability of this compound in a given solution.
1. Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of desired pH (e.g., phosphate buffer)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Amber HPLC vials
2. Preparation of Stock and Working Solutions:
-
Prepare a concentrated stock solution (e.g., 1 mg/mL) of the compound in a suitable organic solvent (e.g., DMSO, acetonitrile).[4]
-
From the stock solution, prepare working solutions at the desired concentration (e.g., 10 µg/mL) in the test solution (e.g., buffer at a specific pH).
3. Stability Study Conditions:
-
Aliquots of the working solution should be stored under different conditions to be tested. Examples include:
-
Temperature: 4°C, 25°C, 40°C
-
Light Exposure: Protected from light (amber vials) vs. exposed to light (clear vials). Photostability testing should follow ICH Q1B guidelines, which suggest exposure to a light source emitting both cool white fluorescent and near-ultraviolet light.[11]
-
pH: Prepare solutions in buffers of different pH values (e.g., pH 3, 7, 9).
-
4. HPLC Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), an aliquot of each solution is taken for HPLC analysis.
-
The HPLC method should be capable of separating the parent compound from any potential degradation products.
-
The concentration of the parent compound is determined by measuring the peak area at each time point and comparing it to the peak area at time zero.
5. Data Analysis:
-
The percentage of the compound remaining at each time point is calculated using the following formula: % Remaining = (Peak Area at time t / Peak Area at time 0) * 100
-
The results are typically presented in a table and/or plotted as % remaining versus time.
Data Presentation
The following tables present hypothetical stability data for this compound to illustrate how results can be structured.
Table 1: Effect of Temperature on Stability in pH 7.4 Buffer (Protected from Light)
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 40°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 8 | 99.8 | 98.5 | 95.2 |
| 24 | 99.5 | 96.1 | 88.7 |
| 48 | 99.1 | 92.3 | 79.4 |
Table 2: Effect of pH on Stability at 25°C (Protected from Light)
| Time (hours) | % Remaining at pH 3.0 | % Remaining at pH 7.4 | % Remaining at pH 9.0 |
| 0 | 100.0 | 100.0 | 100.0 |
| 8 | 99.2 | 98.5 | 96.8 |
| 24 | 97.5 | 96.1 | 91.5 |
| 48 | 94.8 | 92.3 | 84.2 |
Table 3: Effect of Light on Stability in pH 7.4 Buffer at 25°C
| Time (hours) | % Remaining (Protected from Light) | % Remaining (Exposed to Light) |
| 0 | 100.0 | 100.0 |
| 2 | 99.8 | 95.3 |
| 4 | 99.5 | 90.1 |
| 8 | 98.5 | 82.4 |
Visualizations
Caption: Experimental workflow for solution stability testing.
Caption: Potential degradation pathways.
References
- 1. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. dechema.de [dechema.de]
- 3. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmabeginers.com [pharmabeginers.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. benchchem.com [benchchem.com]
- 9. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Quinoline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low bioactivity in synthesized quinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my synthesized quinoline derivative is showing low or no bioactivity?
Several factors can contribute to low bioactivity. The most common issues fall into three categories: problems with the compound itself, issues with the experimental assay, or a suboptimal structure-activity relationship (SAR). It's crucial to systematically investigate each of these possibilities.
Q2: How can I be certain that the compound I've synthesized is correct and pure?
Compound identity and purity are fundamental for accurate bioactivity assessment. You should use a combination of analytical techniques to confirm the structure and purity of your quinoline derivative. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) can confirm the molecular weight and purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation. A purity level of >95% is generally recommended for biological screening.
Q3: My compound has confirmed purity and identity but still shows low activity. What should I check next?
Poor physicochemical properties, such as low solubility and poor stability, can significantly impact bioactivity.[1][2] A compound that is not sufficiently dissolved or degrades under assay conditions will not be available to interact with its biological target. Therefore, assessing the aqueous solubility and stability of your compound is a critical next step.
Q4: What if my compound is active but the potency (e.g., IC50, EC50) is much lower than expected?
This could indicate a number of issues, including suboptimal structure-activity relationship (SAR), poor cell permeability, or rapid metabolism of the compound by the cells in your assay.[3][4][5] It's also possible that the compound is binding to other proteins in the assay medium, such as serum albumin, reducing its effective concentration.
Q5: Could the issue be with my biological assay?
Absolutely. It's important to ensure your assay is properly validated and that you are using appropriate controls. Factors to consider include the choice of cell line, the concentration of reagents, incubation times, and the detection method.[6][7] Running a known active compound (positive control) and a vehicle control (negative control) is essential to validate the assay performance.
Troubleshooting Guides
Guide 1: Investigating Compound-Related Issues
This guide will walk you through the steps to troubleshoot issues related to the physicochemical properties of your synthesized quinoline derivative.
Step 1: Verify Compound Purity and Identity
-
Action: Re-run HPLC-MS and NMR analyses.
-
Rationale: Ensure that the sample used for biological testing is the correct compound and meets the purity requirements.
Step 2: Assess Aqueous Solubility
-
Action: Perform a kinetic or thermodynamic solubility assay.
-
Rationale: Low aqueous solubility can lead to an underestimation of the compound's true potency.
Step 3: Evaluate Compound Stability
-
Action: Test the stability of the compound in the assay buffer and media over the time course of the experiment.
-
Rationale: Degradation of the compound during the assay will result in a lower effective concentration and reduced bioactivity.
Step 4: Determine Lipophilicity (LogP/LogD)
-
Action: Calculate or experimentally determine the LogP or LogD value.
-
Rationale: Lipophilicity affects a compound's ability to cross cell membranes and can also influence non-specific binding.
Data Presentation: Physicochemical Properties and their Impact on Bioactivity
| Property | Ideal Range | Potential Issue if Outside Range | Troubleshooting Suggestion |
| Purity | >95% | Inaccurate SAR, false negatives | Re-purify the compound |
| Aqueous Solubility | >10 µM (assay dependent) | Underestimated potency, precipitation in assay | Use of co-solvents (e.g., DMSO), salt formation |
| Stability (in assay buffer) | >80% remaining after 24h | Time-dependent loss of activity | Modify experimental conditions (e.g., shorter incubation) |
| LogP / LogD | 1 - 5 | Poor permeability, high non-specific binding | Modify the chemical structure to alter lipophilicity |
Guide 2: Addressing Assay-Related Problems
Use this guide to ensure your biological assay is robust and suitable for testing your quinoline derivatives.
Step 1: Validate Assay with Control Compounds
-
Action: Run a known potent agonist/antagonist for your target as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Rationale: This confirms that the assay is performing as expected and can detect both positive and negative results.
Step 2: Optimize Assay Conditions
-
Action: Evaluate the effect of varying key assay parameters such as cell density, incubation time, and reagent concentrations.
-
Rationale: Suboptimal assay conditions can lead to a narrow dynamic range and an inability to accurately measure compound activity.
Step 3: Assess Serum Protein Binding
-
Action: If your assay medium contains serum, test the compound's activity at different serum concentrations.
-
Rationale: High serum protein binding can sequester the compound, reducing its free concentration and apparent activity.
Step 4: Consider Alternative Assay Formats
-
Action: If you are using a cell-based assay, consider a biochemical assay (if available for your target) to rule out issues with cell permeability or metabolism.
-
Rationale: Different assay formats can provide complementary information and help pinpoint the source of low activity.
Mandatory Visualization: Troubleshooting Workflow
Caption: A workflow for troubleshooting low bioactivity.
Experimental Protocols
Protocol 1: Purity and Identity Confirmation by HPLC-MS and NMR
-
Sample Preparation: Dissolve 1-2 mg of the synthesized quinoline derivative in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
-
HPLC-MS Analysis:
-
Inject 5 µL of the sample onto a C18 reverse-phase column.
-
Use a gradient elution method with mobile phases A (water with 0.1% formic acid) and B (acetonitrile with 0.1% formic acid).
-
Monitor the elution profile using a UV detector (e.g., at 254 nm) and a mass spectrometer in positive and negative ion modes.
-
Data Analysis: The purity is determined by the peak area percentage of the main peak in the UV chromatogram. The mass spectrum should show the expected molecular ion ([M+H]⁺ or [M-H]⁻).
-
-
NMR Analysis:
-
Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the proposed structure of the quinoline derivative.
-
Protocol 2: Aqueous Kinetic Solubility Assay
-
Sample Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Assay Procedure:
-
Add 2 µL of the 10 mM stock solution to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate. This gives a final compound concentration of 100 µM in 1% DMSO.
-
Shake the plate for 2 hours at room temperature.
-
Measure the absorbance or use a nephelometer to detect precipitation at time zero and after 2 hours.
-
Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the compound remaining in the supernatant by HPLC-UV.
-
-
Data Analysis: The kinetic solubility is the concentration of the compound that remains in solution after the incubation period.
Mandatory Visualization: Common Signaling Pathway for Quinoline Derivatives
Many quinoline derivatives are developed as kinase inhibitors.[8][9] The PI3K/Akt/mTOR pathway is a frequently targeted signaling cascade in cancer.[10]
Caption: PI3K/Akt/mTOR signaling pathway inhibition.
References
- 1. homework.study.com [homework.study.com]
- 2. Effect of physicochemical factors on biological activity-Medicinal Chemistry | PDF [slideshare.net]
- 3. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accio.github.io [accio.github.io]
- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
Technical Support Center: Optimizing Cell Permeability of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental optimization of cell permeability for the compound 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that may influence its cell permeability?
A1: While specific experimental data for this compound is not publicly available, we can infer potential properties based on its structure:
-
Lipophilicity: The trifluoromethyl (-CF3) group and the quinoline core contribute to lipophilicity, which can enhance membrane permeability.[1][2] The methoxy (-OCH3) and methyl (-CH3) groups also add to this characteristic.
-
Hydrogen Bonding: The nitro group (-NO2) and the nitrogen atom in the quinoline ring can act as hydrogen bond acceptors. A high number of hydrogen bond acceptors can decrease permeability by increasing the energy required for desolvation before entering the lipid bilayer.[3]
-
Molecular Weight: The molecular weight of this compound is 286.21 g/mol .[4] This is well within the range considered favorable for passive diffusion across cell membranes (typically under 500 Da), as suggested by Lipinski's Rule of 5.[3]
-
Polar Surface Area (PSA): The nitro and methoxy groups contribute to the polar surface area. A higher PSA is generally associated with lower cell permeability.
Q2: What initial steps should I take if I observe low cell permeability in my experiments?
A2: If you are observing low cell permeability, consider the following initial troubleshooting steps:
-
Verify Compound Integrity and Purity: Ensure the compound is pure and has not degraded. Use analytical techniques like HPLC and NMR for verification.
-
Assess Solubility: Poor aqueous solubility can be a limiting factor. Determine the compound's solubility in your assay buffer. If solubility is low, consider using a co-solvent (e.g., DMSO) at a concentration that does not compromise cell health.
-
Review Assay Conditions: Double-check all experimental parameters, including cell monolayer integrity (for cell-based assays), incubation times, and compound concentrations.[5]
Q3: How can I determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp)?
A3: To determine if your compound is a P-gp substrate, a bidirectional transport assay using cell lines that express P-gp, such as Caco-2 or MDR1-MDCK, is recommended.[6][7][8]
-
You will measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indication that the compound is subject to active efflux.[9]
-
You can confirm P-gp involvement by conducting the assay in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in PAMPA Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that assesses passive diffusion.[10][11][12] Low permeability in this assay points to issues with the compound's intrinsic ability to cross a lipid membrane.
| Potential Cause | Troubleshooting Step | Rationale |
| High Polarity / Low Lipophilicity | Modify the compound to increase its lipophilicity. This could involve replacing polar groups with non-polar ones, if feasible without compromising activity. | The trifluoromethyl group already enhances lipophilicity.[1][2] However, the nitro and methoxy groups contribute to polarity. |
| Poor Solubility in Donor Compartment | Decrease the initial concentration of the compound. Use a co-solvent like DMSO at a low percentage (e.g., <1%). | The compound must be in solution to partition into the artificial membrane. |
| Compound Instability | Assess the stability of the compound in the assay buffer at the experimental pH. | Degradation of the compound will lead to an underestimation of its permeability. |
Issue 2: Low Permeability in Caco-2 or MDCK Assays but High Permeability in PAMPA
This discrepancy suggests that while the compound can passively diffuse across a lipid membrane, cellular factors are limiting its transport.
| Potential Cause | Troubleshooting Step | Rationale |
| Active Efflux | Perform a bidirectional Caco-2 or MDR1-MDCK assay to determine the efflux ratio.[6][7][8] | Cell lines like Caco-2 and MDCK express efflux transporters (e.g., P-gp) that can pump the compound out of the cell, reducing net permeability.[13] |
| Poor Paracellular Transport | This is less likely for a lipophilic compound, but can be assessed by monitoring the permeability of a paracellular marker (e.g., Lucifer yellow) during the assay. | Tight junctions between cells can restrict the passage of molecules. |
| Cellular Metabolism | Analyze the receiver compartment for metabolites of the compound using LC-MS/MS. | If the compound is rapidly metabolized within the cells, the concentration of the parent compound in the receiver will be low. |
Data Presentation
Disclaimer: The following tables contain hypothetical data for this compound for illustrative purposes, as experimental data is not publicly available.
Table 1: Physicochemical Properties
| Property | Predicted Value | Implication for Permeability |
| Molecular Weight | 286.21 g/mol | Favorable (within "Rule of 5")[3] |
| cLogP | 3.5 | Moderately lipophilic, likely favorable for passive diffusion. |
| Polar Surface Area | 75.2 Ų | May slightly hinder permeability. |
| H-bond Donors | 0 | Favorable |
| H-bond Acceptors | 5 | May slightly hinder permeability. |
Table 2: In Vitro Permeability Data
| Assay | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
| PAMPA (pH 7.4) | 8.5 | N/A | N/A | High |
| Caco-2 | 1.2 | 15.6 | 13.0 | Low (P-gp Substrate) |
| MDCK-MDR1 | 0.8 | 18.4 | 23.0 | Low (P-gp Substrate) |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates passive diffusion.[10][11][12]
-
Prepare the Lipid Membrane: A filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane).
-
Prepare Donor and Acceptor Plates: The acceptor plate wells are filled with buffer. The test compound is added to the donor plate wells.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated.
Caco-2 Permeability Assay
This assay is considered the gold standard for predicting human intestinal absorption and identifying P-gp substrates.[13][14]
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to form a differentiated monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[14][15]
-
Permeability Measurement (A-B): The test compound is added to the apical (A) side, and the amount that transports to the basolateral (B) side over time (e.g., 2 hours) is measured.
-
Permeability Measurement (B-A): The test compound is added to the basolateral (B) side, and the amount that transports to the apical (A) side is measured.
-
Quantification: Compound concentrations are determined by LC-MS/MS.
-
Calculate Papp and Efflux Ratio: The Papp values for both directions are calculated to determine the efflux ratio.[9]
Visualizations
Caption: Experimental workflow for assessing cell permeability.
Caption: Troubleshooting logic for low cell permeability.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. benchchem.com [benchchem.com]
- 6. Madin-Darby Canine Kidney Cell Line (MDCK) Permeability Assay - Profacgen [profacgen.com]
- 7. MDR1-MDCKII Permeability Assay | Bienta [bienta.net]
- 8. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. PAMPA | Evotec [evotec.com]
- 13. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 14. enamine.net [enamine.net]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Scaling Up the Synthesis of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
Welcome to the technical support center for the synthesis of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the multi-step synthesis of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the three key stages of the synthesis: the Conrad-Limpach synthesis of the quinolone core, the O-methylation of the hydroxyl group, and the regioselective nitration of the quinoline ring.
Step 1: Conrad-Limpach Synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline
Question: The yield of the initial cyclization to form 4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline is consistently low, and I observe the formation of a significant amount of tar-like byproducts. What are the likely causes and how can I improve the reaction?
Answer:
Low yields and tar formation in the Conrad-Limpach synthesis are common challenges, particularly when scaling up. Several factors can contribute to these issues:
-
Incomplete Enamine Formation: The initial condensation of p-toluidine and ethyl 4,4,4-trifluoro-3-oxobutanoate to form the enamine intermediate is crucial. Ensure that water is effectively removed during this step, for example, by using a Dean-Stark apparatus.
-
Suboptimal Cyclization Temperature: The thermal cyclization of the enamine intermediate requires high temperatures, typically around 250 °C.[1][2] Insufficient temperature will lead to incomplete reaction, while excessive temperature can cause decomposition and polymerization, resulting in tar formation.
-
Choice of Solvent: The use of a high-boiling, inert solvent is critical for efficient heat transfer and to prevent localized overheating.[1] Mineral oil or Dowtherm A are commonly used.[3]
-
Oxygen Sensitivity: At high temperatures, the reaction mixture can be sensitive to oxidation. Performing the cyclization under an inert atmosphere (e.g., nitrogen or argon) can help minimize the formation of colored impurities and tar.
Troubleshooting Steps:
-
Optimize Enamine Formation: Monitor the initial condensation by TLC to ensure the complete consumption of the starting materials before proceeding to the high-temperature cyclization.
-
Precise Temperature Control: Use a high-temperature thermometer and a well-controlled heating mantle or a sand bath to maintain the reaction temperature within the optimal range.
-
Solvent Selection: If using mineral oil, ensure it is of a high grade and free of impurities. Consider screening other high-boiling solvents to find the optimal one for your scale.[3]
-
Inert Atmosphere: Purge the reaction vessel with an inert gas before heating and maintain a positive pressure throughout the reaction.
Step 2: O-Methylation of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline
Question: During the methylation of 4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline, I am observing the formation of a significant amount of the N-methylated byproduct. How can I improve the selectivity for O-methylation?
Answer:
The regioselectivity of methylation (O- versus N-alkylation) is a known challenge in the chemistry of 4-hydroxyquinolines. The formation of the N-methylated isomer can be influenced by the choice of base, methylating agent, and solvent.
-
Base Strength and Type: Stronger bases, such as sodium hydride (NaH), tend to favor O-methylation by generating the phenoxide anion, which is a soft nucleophile and reacts preferentially at the oxygen atom.[4] Weaker bases may lead to a higher proportion of N-alkylation.
-
Methylating Agent: Dimethyl sulfate is a common and effective methylating agent for this transformation.[5] While methyl iodide can also be used, it may lead to different selectivity profiles.[4]
-
Solvent Polarity: The polarity of the solvent can influence the reactivity of the ambident nucleophile. Aprotic polar solvents like DMF or DMSO are often used.[4]
Troubleshooting Steps:
-
Choice of Base: Employ a strong base like sodium hydride to ensure complete deprotonation of the hydroxyl group.
-
Reaction Temperature: Perform the reaction at a controlled temperature. Lower temperatures may favor O-methylation.
-
Order of Addition: Add the methylating agent slowly to the solution of the deprotonated quinolone to maintain a low concentration of the electrophile.
-
Product Analysis: Carefully monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to quantify the ratio of O- to N-methylated products.
Step 3: Regioselective Nitration of 4-Methoxy-6-methyl-2-(trifluoromethyl)quinoline
Question: The nitration of 4-methoxy-6-methyl-2-(trifluoromethyl)quinoline is yielding a mixture of nitro isomers, and I am having difficulty isolating the desired 5-nitro product. How can I improve the regioselectivity of the nitration?
Answer:
Achieving high regioselectivity in the nitration of substituted quinolines is critical. The directing effects of the existing substituents play a key role in determining the position of the incoming nitro group.
-
Directing Effects: The methoxy group at C4 and the methyl group at C6 are both activating and ortho-, para-directing. This should strongly favor nitration at the C5 position. The trifluoromethyl group at C2 is deactivating.
-
Nitrating Agent and Conditions: A standard nitrating mixture of concentrated nitric acid and sulfuric acid is typically used.[6] The reaction temperature is a crucial parameter to control. Lower temperatures generally lead to higher selectivity.
-
Formation of Quinolinium Ion: In strong acid, the quinoline nitrogen is protonated to form the quinolinium ion. Electrophilic substitution on the quinolinium ion is significantly slower and occurs preferentially on the benzene ring.[6]
Troubleshooting Steps:
-
Temperature Control: Maintain a low and constant temperature during the addition of the substrate to the nitrating mixture. An ice bath or a cryocooler is recommended.
-
Stoichiometry of Nitrating Agent: Use a carefully controlled amount of nitric acid. An excess of the nitrating agent can lead to the formation of dinitro products or other side reactions.
-
Reaction Time: Monitor the reaction closely by TLC or HPLC to determine the point of maximum conversion to the desired product and to avoid over-reaction.
-
Purification: If a mixture of isomers is obtained, separation can be achieved by careful column chromatography or recrystallization from a suitable solvent system.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for producing this compound?
A1: The synthesis is a three-step process:
-
Conrad-Limpach Synthesis: Reaction of p-toluidine with ethyl 4,4,4-trifluoro-3-oxobutanoate to form 4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline.[1][7]
-
O-Methylation: Methylation of the 4-hydroxyl group to yield 4-methoxy-6-methyl-2-(trifluoromethyl)quinoline.
-
Nitration: Regioselective nitration of the 4-methoxy-6-methyl-2-(trifluoromethyl)quinoline at the C5 position to give the final product.
Q2: Are there any specific safety precautions I should take when running these reactions at a larger scale?
A2: Yes, scaling up these reactions requires careful consideration of safety:
-
The Conrad-Limpach cyclization is performed at very high temperatures, posing a risk of severe burns. Ensure proper insulation and personal protective equipment (PPE) are used.
-
Dimethyl sulfate is toxic and a suspected carcinogen.[5] Handle it in a well-ventilated fume hood with appropriate gloves and eye protection.
-
The nitration reaction is highly exothermic and can run away if not properly controlled. Use a jacketed reactor with efficient cooling and add the reagents slowly. A quench solution should be readily available.
Q3: How can I monitor the progress of each reaction step?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of all three steps. Use an appropriate solvent system to achieve good separation of the starting materials, intermediates, and products. For more quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) is recommended.
Q4: What are the best methods for purifying the final product, this compound?
A4: The final product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexanes. If significant impurities are present, column chromatography on silica gel may be necessary.
Data Presentation
| Reaction Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Conrad-Limpach Synthesis | p-Toluidine, Ethyl 4,4,4-trifluoro-3-oxobutanoate | Toluene (for enamine formation), Mineral Oil (for cyclization) | 110 (enamine), 250 (cyclization) | 2-4 (enamine), 1-2 (cyclization) | 60-75 |
| 2. O-Methylation | 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline | Dimethyl sulfate, Sodium hydride, DMF | 0 to RT | 2-4 | 85-95 |
| 3. Nitration | 4-Methoxy-6-methyl-2-(trifluoromethyl)quinoline | Nitric acid, Sulfuric acid | 0-5 | 1-2 | 70-85 |
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve p-toluidine (1.0 eq.) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.1 eq.) in toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture and remove the toluene under reduced pressure.
-
To the resulting crude enamine, add a high-boiling inert solvent such as mineral oil.
-
Heat the mixture to 250 °C with stirring under an inert atmosphere for 1-2 hours.
-
Cool the mixture to room temperature, which should cause the product to precipitate.
-
Filter the solid, wash with a non-polar solvent (e.g., hexanes) to remove the mineral oil, and dry under vacuum.
Protocol 2: Synthesis of 4-Methoxy-6-methyl-2-(trifluoromethyl)quinoline
-
In a dry flask under an inert atmosphere, suspend sodium hydride (1.2 eq.) in anhydrous DMF.
-
Cool the suspension to 0 °C and add a solution of 4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline (1.0 eq.) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Cool the mixture back to 0 °C and add dimethyl sulfate (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Synthesis of this compound
-
In a flask cooled to 0 °C, slowly add concentrated sulfuric acid to concentrated nitric acid to prepare the nitrating mixture.
-
To this cold nitrating mixture, add a solution of 4-methoxy-6-methyl-2-(trifluoromethyl)quinoline (1.0 eq.) in concentrated sulfuric acid dropwise, maintaining the temperature between 0 and 5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Visualizations
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
Validation & Comparative
A Comparative Guide to PI3K Inhibitors: Benchmarking Against 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of known Phosphoinositide 3-kinase (PI3K) inhibitors, offering a framework for evaluating novel compounds such as 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline. Due to the absence of publicly available data on the PI3K inhibitory activity of this compound, this document serves as a comprehensive resource, presenting established data for a range of well-characterized inhibitors. The provided experimental protocols and data tables are intended to guide researchers in the systematic evaluation and positioning of new chemical entities within the landscape of PI3K-targeted therapies.
Introduction to PI3K Inhibition
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in various cancers has established it as a key target for therapeutic intervention.[1][[“]] PI3K inhibitors are broadly classified into three main categories: pan-PI3K inhibitors that target all four class I isoforms (α, β, γ, δ), isoform-selective inhibitors, and dual PI3K/mTOR inhibitors that simultaneously block PI3K and the downstream mammalian target of rapamycin (mTOR).[[“]][3][4] The choice of inhibitor class depends on the specific therapeutic strategy, with isoform-selective inhibitors offering the potential for reduced off-target toxicities.[5]
Comparative Analysis of PI3K Inhibitors
The following table summarizes the in vitro potency (IC50 values) of several well-characterized PI3K inhibitors against the different class I PI3K isoforms and mTOR. This data provides a quantitative basis for comparing the activity of novel compounds.
| Inhibitor Class | Compound Name | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | mTOR (IC50, nM) |
| Pan-PI3K | Buparlisib (BKM120) | 52 | 166 | 262 | 116 | - |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 | 580 | |
| Copanlisib (BAY 80-6946) | 0.5 | 3.7 | 6.4 | 0.7 | - | |
| Isoform-Selective | Alpelisib (BYL719) | 5 | 1200 | 290 | 250 | - |
| Idelalisib (CAL-101) | >10000 | >10000 | 1400 | 6.2 | - | |
| Taselisib (GDC-0032) | 0.29 (Ki) | >10-fold selective | 0.97 (Ki) | 0.12 (Ki) | - | |
| Dual PI3K/mTOR | Dactolisib (BEZ235) | 4 | 75 | 7 | 5 | 20.7 |
| Omipalisib (GSK2126458) | 0.019 | 0.058 | 0.13 | 0.024 | 0.18 (Ki) | |
| GDC-0980 (Apitolisib) | 5 | 27 | 14 | 7 | 17 (Ki) |
Note: IC50 and Ki values are dependent on assay conditions and may vary between different studies. The data presented here is a compilation from multiple sources for comparative purposes.[1][6][7]
Experimental Protocols
To ensure a standardized and rigorous evaluation of novel PI3K inhibitors, the following detailed experimental protocols for key assays are provided.
In Vitro PI3K Kinase Assay
This assay directly measures the enzymatic activity of PI3K and its inhibition by a test compound. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against specific PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ)
-
Lipid substrate (e.g., PIP2)
-
ATP
-
Test compound (e.g., this compound)
-
PI3K Kinase Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)[9]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then further dilute in the kinase buffer.
-
In a 384-well plate, add the test compound or vehicle control (DMSO).[8]
-
Add the PI3K enzyme and lipid substrate mixture to the wells.[8]
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.[8]
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.[8]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's protocol.[8]
-
The luminescent signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Phospho-Akt (p-Akt)
This cell-based assay assesses the ability of a compound to inhibit the PI3K pathway within a cellular context by measuring the phosphorylation of a key downstream effector, Akt.
Objective: To determine the effect of a test compound on the phosphorylation of Akt at Serine 473 (a marker of PI3K pathway activation).
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% w/v BSA in TBST)[10]
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt[10]
-
HRP-conjugated secondary antibody[10]
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of the test compound or vehicle control for a specified duration (e.g., 2, 6, or 24 hours).[11]
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[12] Determine the protein concentration of each lysate using a BCA assay.[12]
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting:
-
Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.[14]
-
Analysis: Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH) to normalize the data. Quantify the band intensities to determine the relative change in Akt phosphorylation.[14]
Cell Proliferation Assay
This assay measures the effect of a compound on the growth and viability of cancer cells.
Objective: To determine the concentration of a test compound that inhibits cell proliferation by 50% (GI50).
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar assay
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound or vehicle control.
-
Incubate the cells for a defined period, typically 72 hours.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.
-
Record the luminescent signal using a plate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated cells and determine the GI50 value.
Visualizing Key Pathways and Workflows
To further aid in the understanding of PI3K inhibition and the experimental processes involved, the following diagrams have been generated using the DOT language.
Caption: The PI3K/Akt/mTOR signaling pathway and the point of intervention for PI3K inhibitors.
Caption: A generalized workflow for the evaluation of PI3K inhibitors.
Conclusion
The development of novel PI3K inhibitors requires a thorough and systematic evaluation of their potency, selectivity, and cellular activity. This guide provides a framework for such an evaluation by presenting comparative data for established inhibitors and detailing the necessary experimental protocols. By employing these standardized methods, researchers can effectively characterize new chemical entities like this compound and determine their potential as therapeutic agents targeting the PI3K pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. consensus.app [consensus.app]
- 3. A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. promega.de [promega.de]
- 9. promega.com [promega.com]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline and Gefitinib for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous therapeutic agents. This guide provides a comparative analysis of a specific quinoline derivative, 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline, and the well-established epidermal growth factor receptor (EGFR) inhibitor, Gefitinib. While extensive data is available for Gefitinib, a comprehensive biological profile for this compound is not publicly available. This guide, therefore, juxtaposes the known entity of Gefitinib with the potential therapeutic avenues of quinoline derivatives, supported by data on structurally related compounds.
Introduction
Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key driver in the pathogenesis of several cancers, most notably non-small cell lung cancer (NSCLC).[1][2][3][4] Its mechanism of action and clinical efficacy are well-documented. In contrast, this compound is a less characterized compound. However, the broader class of quinoline derivatives has garnered significant interest for its diverse biological activities, including potent anticancer effects often attributed to the inhibition of the PI3K/Akt/mTOR signaling pathway.[5][6][7] This guide aims to provide a detailed comparison based on the available scientific literature, highlighting the established profile of Gefitinib and the putative therapeutic potential of the quinoline derivative.
Chemical Structures
| Compound | Chemical Structure |
| This compound | |
| Gefitinib |
Mechanism of Action
Gefitinib: A Potent EGFR Tyrosine Kinase Inhibitor
Gefitinib exerts its anticancer effects by selectively inhibiting the tyrosine kinase activity of EGFR.[1][2][3] It competitively binds to the ATP-binding site within the intracellular domain of the receptor, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades.[4] The primary pathways affected are the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation, and the PI3K/AKT/mTOR pathway, which governs cell survival and apoptosis.[8] By blocking these pathways, Gefitinib can halt tumor cell growth, induce apoptosis, and inhibit angiogenesis.[9][10]
This compound: A Putative PI3K/mTOR Pathway Modulator
While specific experimental data for this compound is lacking, the broader family of quinoline derivatives has been extensively studied for their anticancer properties. Many quinoline-based compounds have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway.[5][6][7] This pathway is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention.[11] It is hypothesized that this compound may also exert its biological effects through the modulation of this critical signaling network.
Signaling Pathways
The signaling pathways modulated by Gefitinib and potentially by quinoline derivatives are central to cancer cell proliferation and survival.
Caption: Gefitinib inhibits EGFR, blocking downstream RAS/MAPK and PI3K/AKT/mTOR pathways.
Caption: Quinoline derivatives may inhibit the PI3K/AKT/mTOR pathway, affecting cell survival.
Quantitative Data Comparison
Due to the absence of published experimental data for this compound, a direct comparison of potency (e.g., IC50 values) with Gefitinib is not possible. The following tables provide a summary of the inhibitory concentrations for Gefitinib across various cancer cell lines and for some representative quinoline-based PI3K/mTOR inhibitors to offer a contextual comparison.
Table 1: IC50 Values for Gefitinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| PC-9 | Non-Small Cell Lung Cancer | 77.26 | [12] |
| HCC827 | Non-Small Cell Lung Cancer | 13.06 | [12] |
| H3255 | Non-Small Cell Lung Cancer | 3 | [13] |
| 11-18 | Non-Small Cell Lung Cancer | 390 | [13] |
| H1650 | Non-Small Cell Lung Cancer | 31,000 | [14] |
| A549 | Non-Small Cell Lung Cancer | 7,000 | [14] |
| NR6wtEGFR | Fibroblast (EGFR transfected) | 37 | [13] |
| NR6W | Fibroblast (EGFR transfected) | 57 | [13] |
| MCF10A | Breast (EGF-driven) | 20 | [13] |
Table 2: IC50 Values for Representative Quinoline-Based PI3K/mTOR Inhibitors
| Compound | Target(s) | IC50 (nM) | Reference |
| 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) | mTOR | 64 | [6] |
| Omipalisib (GSK2126458) | PI3K/mTOR | PI3Kα: 0.019, mTOR: 0.18 | [15] |
| Dactolisib (BEZ235) | PI3K/mTOR | PI3Kα: 4, mTOR: 21 | [16] |
| Representative Acrylamide Quinoline Derivative | PI3Kα | 0.50 - 2.03 | [17] |
| HA-2l | mTOR | 66 | [18] |
| HA-2c | mTOR | 75 | [18] |
Experimental Protocols
To facilitate further research and enable a direct comparison, a standard experimental protocol for determining the half-maximal inhibitory concentration (IC50) of a compound using a cell viability assay is provided below.
MTT Cell Viability Assay Protocol
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compounds (this compound and Gefitinib) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include vehicle-only controls (e.g., DMSO at the same final concentration as in the compound-treated wells).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[19]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[20]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Disclaimer: As of December 2025, publicly available experimental data on the kinase selectivity profile of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline is not available. The following guide is a template based on hypothetical data to illustrate how such a comparison would be presented for researchers, scientists, and drug development professionals. The comparative compounds, Cabozantinib and Sapanisertib, are established kinase inhibitors included for contextual reference.
This guide provides a hypothetical yet objective comparison of the kinase inhibitory profile of this compound against related kinases. The data presented herein is for illustrative purposes to demonstrate the structure and content of a comparative analysis.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of this compound and two comparative kinase inhibitors, Cabozantinib and Sapanisertib, against a panel of selected kinases. Lower IC50 values indicate higher potency.
| Kinase Target | This compound (IC50, nM) | Cabozantinib (IC50, nM) | Sapanisertib (IC50, nM) |
| c-Met | 15 | 1 | >10,000 |
| VEGFR2 | 25 | 0.035 | >10,000 |
| EGFR | 150 | 113 | >10,000 |
| PI3Kα | 800 | 2,100 | 1.1 |
| mTOR | 950 | 1,700 | 0.1 |
Experimental Protocols
A detailed methodology for a typical in vitro kinase inhibition assay that could be used to generate the data presented above is as follows:
Kinase Inhibition Assay (Luminescence-based ATP Detection)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to an increase in kinase activity, and the inhibitory effect of a compound is measured by its ability to prevent ATP consumption.
Materials:
-
Kinase of interest (e.g., c-Met, VEGFR2, EGFR, PI3Kα, mTOR)
-
Kinase-specific substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound) and comparative inhibitors
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: A serial dilution of the test and comparative compounds is prepared in DMSO. These are then further diluted in the assay buffer to the desired final concentrations.
-
Reaction Setup: The kinase, substrate, and assay buffer are added to the wells of the microplate.
-
Inhibitor Addition: The diluted compounds are added to their respective wells. Control wells containing DMSO (0% inhibition) and a known potent inhibitor or no enzyme (100% inhibition) are also included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination and Signal Detection: The luminescent ATP detection reagent is added to each well. This reagent stops the kinase reaction and generates a luminescent signal that is proportional to the amount of ATP remaining.
-
Data Acquisition: The luminescence of each well is measured using a plate reader.
-
Data Analysis: The raw luminescence data is converted to percent inhibition relative to the controls. The IC50 values are then calculated by fitting the percent inhibition data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualization
Caption: Experimental workflow for a luminescence-based kinase inhibition assay.
Caption: Simplified RTK/PI3K/mTOR signaling pathway.
Unraveling the Biological Profile of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the full spectrum of a compound's biological activity is paramount. This guide provides a comparative overview of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline, a quinoline derivative with potential therapeutic applications. Due to the limited publicly available data on the specific off-target effects of this compound, this comparison focuses on the broader context of quinoline derivatives and their known biological targets, offering a framework for future investigation.
Potential Target Pathways of Quinoline Derivatives
Quinoline-based compounds have been shown to interact with various biological targets. Two of the most prominent areas of investigation are cancer and malaria. In the context of oncology, quinoline derivatives have been identified as inhibitors of key signaling pathways that drive tumor growth and survival.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell proliferation, growth, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. Several quinoline derivatives have been developed as inhibitors of this pathway.
Caption: The PI3K/Akt/mTOR signaling pathway.
Comparison with Alternative Compounds
To provide a framework for evaluating this compound, we can compare its structural features to other quinoline-based inhibitors with known targets.
| Compound Class | Primary Target(s) | Key Structural Features |
| Imidazoquinolines | PI3K, mTOR | Fused imidazole ring system |
| 4-Aminoquinolines | Heme polymerase (in malaria) | Amino group at the 4-position |
| Quinoline-based RTKIs | c-Met, VEGFR, EGFR | Specific side chains targeting the kinase ATP-binding pocket |
This table presents a generalized overview. The specific activity and selectivity of a compound are highly dependent on its unique substitution pattern.
Experimental Protocols for Target Identification and Off-Target Screening
To elucidate the precise biological activity of this compound, a series of in vitro and in vivo experiments would be necessary.
Kinase Inhibition Assays
A common method to assess the inhibitory activity of a compound against a panel of kinases.
Caption: A generalized workflow for in vitro kinase inhibition assays.
Protocol:
-
Compound Preparation: The test compound is serially diluted to a range of concentrations.
-
Assay Reaction: The compound dilutions are incubated with the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP in an appropriate buffer system.
-
Detection: The reaction progress is measured by detecting the amount of phosphorylated substrate or the amount of ADP produced. This is often achieved using luminescence- or fluorescence-based detection reagents.
-
Data Analysis: The resulting data is plotted as percent inhibition versus compound concentration, and the half-maximal inhibitory concentration (IC50) is calculated.
Cellular Proliferation Assays
To determine the effect of the compound on cancer cell growth.
Protocol:
-
Cell Seeding: Cancer cell lines of interest are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound.
-
Incubation: The plates are incubated for a set period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a reagent such as MTT, resazurin, or a cell-titer glo assay, which measures metabolic activity or ATP content, respectively.
-
Data Analysis: The results are used to calculate the GI50 (concentration for 50% growth inhibition).
Conclusion
While the specific off-target effects of this compound remain to be elucidated, its quinoline core suggests potential activity against targets in cancer and infectious diseases. The comparative framework and experimental protocols outlined in this guide provide a roadmap for researchers to systematically investigate its biological profile. Further studies, including broad kinase screening, cellular pathway analysis, and in vivo efficacy models, are essential to fully characterize the therapeutic potential and potential liabilities of this compound. This will enable a more direct and data-driven comparison with existing therapeutic agents.
Validating the In Vivo Efficacy of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects. The therapeutic potential of these compounds is intricately linked to the nature and positioning of various functional groups on the quinoline scaffold. Substituents such as methoxy (–OCH3), methyl (–CH3), nitro (–NO2), and trifluoromethyl (–CF3) groups are known to modulate the physicochemical properties and biological activity of the parent molecule, influencing its mechanism of action, metabolic stability, and overall efficacy.
This guide provides a comparative framework for validating the in vivo efficacy of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline , a novel quinoline derivative with potential as an anticancer agent. While specific in vivo data for this compound is not yet publicly available, this document compiles relevant data from structurally similar quinoline derivatives and outlines the experimental protocols necessary for its evaluation. The focus is on providing objective comparisons and supporting experimental data to guide further research and development.
The PI3K/Akt/mTOR Signaling Pathway: A Key Target for Quinoline Derivatives
A significant number of quinoline-based anticancer agents exert their effects by modulating critical intracellular signaling pathways that are often dysregulated in cancer. The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Several studies have indicated that quinoline derivatives can effectively inhibit components of this pathway, leading to tumor growth inhibition.
Comparative In Vivo Efficacy of Quinoline Derivatives
The following tables summarize the in vivo anticancer activity of selected quinoline derivatives that share structural similarities with this compound. This comparative data provides a benchmark for evaluating the potential efficacy of the target compound.
Table 1: In Vivo Efficacy of Structurally Related Quinoline Derivatives in Xenograft Models
| Compound Name/Scaffold | Animal Model | Cancer Type | Dosage and Administration | Key Efficacy Results |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Dactolisib (BEZ235) | Nude mice | Paclitaxel-resistant gastric cancer | 25 mg/kg, oral, daily | Significant tumor growth inhibition |
| Anlotinib | Nude mice | Non-small cell lung cancer | 5 mg/kg, oral, daily | Tumor growth inhibition of >60% |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Nude mice | NCI-H460 lung cancer | 1.0 mg/kg | 61.9% tumor growth inhibition |
| 6-Bromo-5-nitroquinoline | Rat | Glioblastoma | Not specified | Showed significant antiproliferative activity |
Table 2: Comparison of In Vitro and In Vivo Performance of Select Quinoline Derivatives
| Compound | In Vitro IC50 | In Vivo Model | In Vivo Efficacy |
| This compound | Data not available | Data not available | Data not available |
| Dactolisib (BEZ235) | Low nM range (PI3K/mTOR inhibition) | Gastric cancer xenograft | Significant tumor regression |
| Anlotinib | Low nM range (multi-kinase inhibitor) | NSCLC xenograft | Potent anti-tumor activity |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Sub-nanomolar (antiproliferative) | Lung cancer xenograft | High tumor growth inhibition at low dose |
Experimental Protocols
A standardized and well-documented experimental protocol is crucial for the validation of in vivo efficacy. The following is a general protocol for a subcutaneous xenograft model, which is a widely accepted method for evaluating the antitumor activity of novel compounds.
Protocol: Subcutaneous Xenograft Mouse Model
-
Animal Model:
-
Species: Immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
-
Housing: Maintained in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Cell Culture and Implantation:
-
Select a suitable human cancer cell line (e.g., based on in vitro sensitivity to the test compound).
-
Culture cells in appropriate media and harvest during the exponential growth phase.
-
Resuspend cells in a sterile medium (e.g., PBS or Matrigel) at a concentration of 1-5 x 10^7 cells/mL.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Prepare the formulation of this compound and the vehicle control.
-
Administer the compound and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
-
Efficacy Evaluation and Data Analysis:
-
Continue treatment for a specified period (e.g., 21-28 days).
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Calculate the percentage of tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Conclusion
While direct in vivo efficacy data for this compound is not yet available, the analysis of structurally related quinoline derivatives suggests its potential as a promising anticancer agent. The presence of methoxy, methyl, nitro, and trifluoromethyl functional groups on the quinoline scaffold has been associated with potent biological activity in other compounds, often through the modulation of key cancer-related signaling pathways such as the PI3K/Akt/mTOR cascade.
The provided comparative data and detailed experimental protocols offer a robust framework for the systematic in vivo validation of this novel compound. Further preclinical studies, following the outlined methodologies, are essential to elucidate the specific therapeutic efficacy, mechanism of action, and safety profile of this compound, and to determine its potential for future clinical development.
Structure-activity relationship of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline analogs
A Comparative Guide for Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide delves into the structure-activity relationship (SAR) of a promising class of quinoline derivatives, the 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline analogs. By examining the impact of specific structural modifications on their biological activity, we aim to provide researchers and drug development professionals with a comprehensive resource to guide future discovery efforts. While direct, extensive SAR data for this specific scaffold is emerging, this guide synthesizes findings from closely related quinoline analogs to illuminate key trends and offer valuable insights.
Comparative Analysis of Anticancer Activity
The biological evaluation of substituted quinoline derivatives has revealed potent anticancer activities, particularly against breast cancer cell lines. The following table summarizes the in vitro cytotoxic activity of a series of 8-amino-6-methoxy-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline analogs, which share a core structure with the primary topic of this guide. The data is presented as IC50 values, the half-maximal inhibitory concentration, against the T47D breast cancer cell line.
| Compound ID | C8-Side Chain | IC50 (nM) against T47D Cells |
| Analog 1 | -NH(CH2)3-phthalimide | > 1000 |
| Analog 2 | -NH(CH2)2CN | 250 ± 20 |
| Analog 3 | -NH-CH2-(4-imidazolyl) | 100 ± 10 |
| Analog 4 | -NH-CH2-(2-thienyl) | 35 ± 5 |
| Analog 5 | -NH-CH2-(2-furanyl) | 16 ± 3 |
Data synthesized from studies on structurally related 8-amino-6-methoxy-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline derivatives.[1]
Key Insights from the Data:
-
The nature of the substituent at the C8-amino position significantly influences the anticancer potency.
-
A general trend of increasing activity is observed with the introduction of heterocyclic moieties.
-
The furan-containing analog (Analog 5 ) demonstrated the most potent activity with an IC50 value in the low nanomolar range, suggesting a favorable interaction with the biological target.[1]
Deciphering the Structure-Activity Relationship
The analysis of various quinoline derivatives highlights the critical role of specific functional groups in modulating their biological effects.[2][3][4]
-
Trifluoromethyl Group: The presence of a trifluoromethyl (-CF3) group, particularly at the 2-position of the quinoline ring, is often associated with enhanced anticancer activity.[5] This is attributed to its ability to increase metabolic stability and lipophilicity, which can improve cell permeability and target engagement.[5]
-
Methoxy Group: A methoxy (-OCH3) substituent on the quinoline core can influence the electronic properties of the molecule and its interaction with target proteins. Its position can significantly impact activity, as seen in various kinase inhibitors.
-
Nitro Group: The nitro (-NO2) group is a strong electron-withdrawing group that can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. Its presence is a key feature of the parent scaffold under investigation.
-
Methyl Group: The methyl (-CH3) group can provide steric bulk and influence the overall conformation of the molecule, which can be crucial for fitting into the binding pocket of a target enzyme.
Potential Mechanism of Action: Kinase Inhibition
Many quinoline-based anticancer agents exert their effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[4] The structural features of the this compound scaffold are consistent with those of known kinase inhibitors. It is plausible that these analogs target key kinases in oncogenic pathways, such as the PI3K/Akt/mTOR or EGFR signaling cascades.
Below is a diagram illustrating a generalized kinase signaling pathway that could be targeted by these quinoline analogs.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by quinoline analogs.
Experimental Protocols
The evaluation of the anticancer activity of novel compounds relies on standardized and reproducible experimental protocols. The following outlines the methodology for the widely used MTT assay for assessing cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.[6]
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.[6]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[6]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[6]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value for each compound is determined by plotting the cell viability against the compound concentration.
Experimental and Drug Discovery Workflow
The journey from a promising chemical scaffold to a potential drug candidate involves a systematic and multi-step process. The following diagram illustrates a general workflow for the discovery and preclinical evaluation of novel anticancer agents based on the quinoline scaffold.
Caption: A streamlined workflow for the development of novel quinoline-based anticancer agents.
References
- 1. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Agents in Medicinal Chemistry [stomuniver.ru]
- 3. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Cytotoxicity of Trifluoromethylated Quinolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of various trifluoromethylated quinoline compounds against different cancer cell lines. The inclusion of a trifluoromethyl group in the quinoline scaffold has been shown to enhance the anticancer properties of these molecules. This document summarizes key quantitative data, details the experimental methodologies used for their evaluation, and visualizes a critical signaling pathway implicated in their mechanism of action.
Comparative Cytotoxicity Data
The cytotoxic potential of different trifluoromethylated quinoline derivatives is summarized below. The half-maximal inhibitory concentration (IC50) and half-maximal lethal concentration (LC50) values represent the concentration of a compound required to inhibit cell growth by 50% or cause the death of 50% of the cells, respectively. Lower values indicate higher cytotoxic potency.
| Compound | Cancer Cell Line | Assay Type | IC50 / LC50 (µM) |
| N'-(7-trifluoromethyl-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine[1] | MDA-MB-468 | Cytotoxicity | 12.85 |
| 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol (Compound 2)[2][3] | Not Specified | Cell Proliferation | 14.14 |
| Compound 6e (a trifluoromethylated quinoline analog)[4] | MDA-MB-468 | Cytotoxicity | 20.0 |
| Compound 6e (a trifluoromethylated quinoline analog)[4] | MCF-7 | Cytotoxicity | 60.0 |
Experimental Protocols
The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is commonly used to determine the cytotoxicity of chemical compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding:
-
Cancer cells are seeded into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Serial dilutions of the trifluoromethylated quinoline compounds are prepared in the culture medium.
-
The culture medium is removed from the wells and replaced with 100 µL of the medium containing various concentrations of the test compounds.
-
Control wells include untreated cells (negative control) and cells treated with the vehicle (e.g., DMSO) used to dissolve the compounds.
-
-
Incubation:
-
The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.
-
-
MTT Addition and Incubation:
-
After the treatment incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are then incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
-
Absorbance Reading and Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the untreated control.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathway and Mechanism of Action
Quinoline derivatives often exert their anticancer effects by interfering with critical signaling pathways that regulate cell growth, proliferation, and survival. One of the most significant of these is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in many types of cancer.[1] Trifluoromethylated quinolines are being investigated as potent inhibitors of this pathway.
Caption: Simplified diagram of the EGFR signaling pathway and the inhibitory action of trifluoromethylated quinolines.
This guide provides a snapshot of the current understanding of the cytotoxicity of trifluoromethylated quinolines. Further research is necessary to expand the comparative data across a wider range of these promising anticancer compounds and to fully elucidate their mechanisms of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination" by Vinoth Sittaramane, Jihan Padgett et al. [digitalcommons.georgiasouthern.edu]
- 4. Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Drug Resistance: A Comparative Guide to the Cross-Resistance Profile of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline in Cancer Cells
For Immediate Release
[City, State] – December 24, 2025 – Researchers in oncology and drug development now have a new resource for understanding and potentially overcoming multidrug resistance in cancer therapy. This guide provides a comprehensive analysis of the predicted cross-resistance profile of the novel investigational compound, 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline, in various cancer cell lines. While direct experimental data for this specific compound is not yet publicly available, this guide offers a comparative analysis based on the well-documented behavior of structurally similar quinoline-based anticancer agents.
The development of novel anticancer drugs is often hampered by the emergence of multidrug resistance (MDR), a phenomenon where cancer cells become insensitive to a broad range of chemotherapeutic agents. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as cellular pumps that actively eject drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2]
Quinoline derivatives have emerged as a promising class of anticancer compounds, with some exhibiting the ability to circumvent or even reverse P-gp-mediated resistance.[2][3] This guide synthesizes the existing knowledge on quinoline-based compounds to project a potential cross-resistance profile for this compound and to provide a framework for its experimental validation.
Predicted Cross-Resistance Profile and Comparative Efficacy
Based on the behavior of analogous quinoline compounds, it is hypothesized that this compound may exhibit sensitivity in cancer cell lines that do not overexpress key ABC transporters. However, in cell lines with established multidrug resistance, its efficacy could be compromised. The following table provides a hypothetical comparison of the half-maximal inhibitory concentration (IC50) values for this compound against sensitive and resistant cancer cell lines, benchmarked against standard chemotherapeutic agents.
| Cell Line | Resistance Mechanism | This compound (Predicted IC50 in µM) | Doxorubicin (Known Substrate of P-gp) (Typical IC50 in µM) | Paclitaxel (Known Substrate of P-gp) (Typical IC50 in µM) |
| MCF-7 (Breast Cancer) | Sensitive | 1 - 10 | 0.1 - 1 | 0.001 - 0.01 |
| MCF-7/ADR | P-gp Overexpression | > 50 | 10 - 100 | 0.1 - 1 |
| K562 (Leukemia) | Sensitive | 1 - 10 | 0.01 - 0.1 | 0.001 - 0.01 |
| K562/ADR | P-gp Overexpression | > 50 | 1 - 10 | 0.1 - 1 |
| A549 (Lung Cancer) | Sensitive | 1 - 10 | 0.1 - 1 | 0.001 - 0.01 |
| A549/T | P-gp Overexpression | > 50 | 10 - 100 | 0.1 - 1 |
Note: The predicted IC50 values for this compound are hypothetical and require experimental verification.
Potential Mechanisms of Action and Resistance
Quinoline-based anticancer agents have been shown to exert their effects through various mechanisms, including the inhibition of topoisomerases, interference with signaling pathways, and induction of apoptosis.[4][5] A significant aspect of their activity, particularly in the context of drug resistance, is their interaction with ABC transporters. Many quinoline derivatives have been investigated for their potential to inhibit P-glycoprotein, thereby resensitizing resistant cancer cells to conventional chemotherapeutics.[2][3]
The logical relationship for predicting the cross-resistance of this compound is illustrated in the following diagram:
Caption: Predicted mechanism of action and resistance for the quinoline compound.
Experimental Protocols for Validation
To validate the predicted cross-resistance profile, a series of well-established in vitro assays are recommended.
Cell Viability and IC50 Determination (MTT Assay)
This assay is fundamental for assessing the cytotoxic effects of the compound on both sensitive and resistant cancer cell lines.[6][7]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 and MCF-7/ADR) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
P-glycoprotein Efflux Assay (Rhodamine 123 Accumulation)
This assay determines whether the quinoline compound is a substrate or inhibitor of P-gp by measuring the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.[8][9]
Protocol:
-
Cell Preparation: Culture resistant cells (e.g., MCF-7/ADR) to 80-90% confluency.
-
Compound Incubation: Pre-incubate the cells with this compound or a known P-gp inhibitor (e.g., Verapamil) for 1 hour.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cells and incubate for 30-60 minutes.
-
Washing: Wash the cells with cold PBS to remove extracellular dye.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or fluorescence microscope.
-
Data Analysis: Compare the fluorescence intensity of cells treated with the quinoline compound to that of untreated and positive control cells. An increase in Rhodamine 123 accumulation suggests P-gp inhibition.
Caption: P-gp inhibition leads to increased substrate accumulation.
Conclusion and Future Directions
While the precise cross-resistance profile of this compound awaits empirical determination, this guide provides a robust, data-driven framework for its investigation. Based on the extensive research into quinoline-based anticancer agents, it is plausible that this novel compound may be susceptible to P-gp-mediated efflux. However, it may also possess P-gp inhibitory properties, which would be a significant advantage in overcoming multidrug resistance.
Future research should focus on conducting the outlined experimental protocols to ascertain the IC50 values in a panel of sensitive and resistant cancer cell lines. Furthermore, investigating its effects on other ABC transporters, such as MRP1 and ABCG2, will provide a more complete understanding of its cross-resistance profile. These studies will be crucial in determining the potential clinical utility of this compound as a novel anticancer agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. In vitro assays for the evaluation of drug resistance in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. 4.8. Rhodamine 123 Efflux Assay [bio-protocol.org]
- 9. Rhodamine 123 efflux assay [bio-protocol.org]
Navigating the In Vivo Toxicological Landscape of a Novel Quinoline Derivative: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vivo toxicological profile of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline. Due to the limited availability of specific experimental data for this compound, this document serves as a framework, outlining the essential toxicological assessments and presenting data from structurally related quinoline derivatives and comparator compounds to offer a predictive context. This guide is intended to inform early-stage drug development and guide future preclinical safety evaluations.
Executive Summary
Quinolines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, leading to their investigation for various therapeutic applications. However, their development is often tempered by potential toxicities. The subject of this guide, this compound, possesses several functional groups—a nitro group, a trifluoromethyl group, and a methoxy group—that can influence its metabolic fate and toxicological profile. Understanding the potential for acute toxicity, genotoxicity, and target organ toxicity is paramount for its progression as a drug candidate. This guide outlines the standard battery of in vivo tests required for such an assessment and provides comparative data from other quinoline-based compounds.
Comparative Toxicological Data
The following tables summarize key in vivo toxicological endpoints. Data for the target compound is listed as "Not Available" to highlight the need for future studies. Comparator compounds have been chosen based on structural similarities or their common use as reference compounds.
Table 1: Acute Oral Toxicity
| Compound | Test Species | LD50 (mg/kg) | GHS Category | Reference |
| This compound | Rat | Not Available | Not Classified | - |
| Quinine | Rat | 377 | 4 | [1][2] |
| Chloroquine | Rat | 50 | 3 | [2] |
| 2,3-Dimethylquinoxaline | Mouse | >2000 | 5 or Unclassified | [3] |
Table 2: Genotoxicity - In Vivo Micronucleus Assay
| Compound | Test Species | Route of Administration | Result | Reference |
| This compound | Mouse/Rat | Oral | Not Available | - |
| Quinoline | Rat | Oral | Positive | [4] |
| Cyclophosphamide (Positive Control) | Mouse/Rat | Intraperitoneal | Positive | [4] |
Table 3: Repeated-Dose Toxicity (28-Day Oral Study)
| Compound | Test Species | NOAEL (mg/kg/day) | Target Organs | Reference |
| This compound | Rat | Not Available | Not Determined | - |
| Quinolone Antibiotics (general class) | Dog | Variable | Joints (arthropathy), CNS, Kidney, Eye | [5] |
| 2,3-Dimethylquinoxaline | Mouse | >2000 (in a subacute study) | High doses showed some histological changes in kidneys and testes, and effects on blood cell counts. | [3] |
Experimental Protocols
Standardized protocols, primarily from the Organisation for Economic Co-operation and Development (OECD) guidelines, are crucial for the reproducibility and regulatory acceptance of in vivo toxicology studies.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to determine the acute toxicity of a substance after a single oral dose.[6][7][8][9]
-
Principle: A stepwise procedure using a small number of animals per step to classify the compound into a GHS toxicity category based on mortality.[9]
-
Test Animals: Typically, young adult female rats are used.[6]
-
Procedure:
-
A starting dose (e.g., 300 mg/kg) is administered to a group of three animals.
-
Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Depending on the outcome (number of mortalities), the dose for the next step is increased or decreased, or the study is concluded.
-
-
Endpoint: The LD50 is estimated, and the compound is classified according to the Globally Harmonized System (GHS).
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
This in vitro test is a primary screen for mutagenic potential.[10][11]
-
Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The test compound's ability to cause reverse mutations (reversions) that restore the ability to synthesize the amino acid is measured.[10]
-
Procedure:
-
The bacterial strains are exposed to the test compound at various concentrations, both with and without an external metabolic activation system (S9 mix from rat liver).
-
After incubation, the number of revertant colonies is counted.
-
-
Endpoint: A compound is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This assay detects damage to chromosomes or the mitotic apparatus in vivo.[4][12][13][14]
-
Principle: The test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in developing erythrocytes in the bone marrow.[4][13]
-
Test Animals: Mice or rats are typically used.[4]
-
Procedure:
-
Animals are exposed to the test substance, usually via oral gavage or intraperitoneal injection, at three dose levels.[4]
-
Bone marrow is collected at appropriate time points after treatment (e.g., 24 and 48 hours).[4]
-
The bone marrow cells are stained, and immature erythrocytes (polychromatic erythrocytes) are scored for the presence of micronuclei.
-
-
Endpoint: A significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes in treated animals indicates genotoxicity.[4]
Repeated Dose 28-Day Oral Toxicity Study in Rodents (OECD 407)
This study provides information on the potential health hazards from repeated exposure to a substance.[15][16][17][18][19]
-
Principle: The test substance is administered orally to groups of rodents daily for 28 days.[15][16]
-
Test Animals: Rats are the preferred species.[16]
-
Procedure:
-
At least three dose groups and a control group are used, with an equal number of male and female animals in each group.[19]
-
Daily observations for clinical signs of toxicity are made. Body weight and food consumption are monitored weekly.
-
At the end of the study, blood and urine samples are collected for hematological and clinical biochemistry analysis.
-
All animals are subjected to a full necropsy, and organs are weighed and examined histopathologically.
-
-
Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined, and target organs for toxicity are identified.[19]
Visualizations
Conceptual Signaling Pathway for Nitroaromatic Compound Toxicity
The toxicity of many nitroaromatic compounds is linked to the metabolic reduction of the nitro group, which can lead to the formation of reactive intermediates that cause cellular damage.[20][21][22]
Caption: Conceptual pathway of nitroaromatic compound bioactivation leading to toxicity.
Experimental Workflow for In Vivo Toxicological Assessment
A typical workflow for assessing the in vivo toxicology of a new chemical entity is a tiered approach, starting with acute studies and progressing to more complex repeated-dose and genotoxicity assays.
Caption: A standard workflow for the in vivo toxicological evaluation of a new compound.
Conclusion
The in vivo toxicological assessment of this compound is a critical step in its potential development as a therapeutic agent. While direct experimental data is currently lacking, this guide provides a framework for its evaluation by presenting standard testing protocols and comparative data from related quinoline compounds. The presence of the nitro and trifluoromethyl moieties suggests that careful evaluation of genotoxicity and metabolic activation will be particularly important. The outlined experimental workflow provides a clear path forward for generating the necessary safety data to make informed decisions about the future of this promising compound.
References
- 1. litfl.com [litfl.com]
- 2. Quinine - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. nucro-technics.com [nucro-technics.com]
- 5. Specific toxicologic aspects of the quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 8. oecd.org [oecd.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. enamine.net [enamine.net]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. Extension of the protocol of OECD guideline 407 (28-day repeated dose oral toxicity test in the rat) to detect potential immunotoxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
- 20. scielo.br [scielo.br]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline Against Standard-of-Care Drugs for PI3K/mTOR Pathway Inhibition in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline against established standard-of-care drugs targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell growth and survival.[1][2][3] Due to the limited publicly available preclinical data for this compound, this guide utilizes data from structurally related quinoline derivatives investigated as PI3K/mTOR inhibitors to provide a representative benchmark.[4][5][6] The comparisons are based on in vitro cytotoxicity and kinase inhibition assays.
Introduction to Quinoline Derivatives in Oncology
The quinoline scaffold is a key pharmacophore in the development of anticancer agents, with several derivatives showing potent inhibitory activity against various cancer cell lines.[7][8] A significant number of these compounds exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers.[4][5][9] This pathway plays a crucial role in regulating cell proliferation, survival, and metabolism, making it a prime target for cancer therapy.[1][3]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell growth and survival. The pathway is activated by growth factors, which leads to the activation of PI3K. Activated PI3K then phosphorylates and activates Akt, which in turn activates mTOR. mTOR is a key regulator of protein synthesis and cell growth.[3][9][10]
Comparative In Vitro Cytotoxicity
The following table summarizes the 50% growth inhibition (GI50) or 50% inhibitory concentration (IC50) values for representative quinoline derivatives and standard-of-care PI3K/mTOR inhibitors against various cancer cell lines. Lower values indicate higher potency.
| Compound/Drug | Target(s) | Cell Line | GI50/IC50 (µM) | Reference |
| Proxy Quinoline Derivative | ||||
| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline | PI3K/Akt/mTOR Pathway | HCT116 (Colon Cancer) | 0.33 | [5] |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 4-aminoquinoline derivative | MDA-MB-468 (Breast Cancer) | 8.73 | [11] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | 4-aminoquinoline derivative | MCF-7 (Breast Cancer) | <10 | [11] |
| Standard-of-Care Drugs | ||||
| Alpelisib (BYL719) | PI3Kα | Multiple PIK3CA-mutant | Varies | [12] |
| Everolimus (RAD001) | mTORC1 | T-ALL | Varies | [13] |
| Copanlisib (BAY 80-6946) | Pan-PI3K (α, δ) | PIK3CA-mutant solid tumors | Varies | [12] |
| Apitolisib (GDC-0980) | Dual PI3K/mTOR | Advanced solid tumors | Varies | [12] |
Comparative Kinase Inhibition
This table presents the IC50 values for the inhibition of key kinases in the PI3K/Akt/mTOR pathway.
| Compound/Drug | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Reference |
| Proxy Quinoline Derivatives | |||
| 4-alkynyl-quinoline derivative (15d) | Low nanomolar | Potent inhibitor | [6] |
| 4-acrylamido-quinoline derivative (8i) | 0.50 - 2.03 | Significant inhibitor | [4] |
| Standard-of-Care Drugs | |||
| Alpelisib (BYL719) | 5 | >1000 | [12] |
| Everolimus (RAD001) | >1000 | ~2 | [10] |
| Copanlisib (BAY 80-6946) | 0.5 | 4.1 | [12] |
| Apitolisib (GDC-0980) | 4.8 | 21 | [12] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[14][15]
Protocol Outline:
-
Cell Seeding: Plate cells at a specific density in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and standard drugs. Include a vehicle control.
-
Incubation: Incubate the plates for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.[14]
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 values.
PI3K/mTOR Kinase Activity and Pathway Inhibition (Western Blot)
Western blotting is a widely used technique to detect specific proteins in a sample and to assess their phosphorylation status, which is indicative of pathway activation.[9][16]
Protocol Outline:
-
Cell Treatment and Lysis: Treat cells with the test compound and/or a growth factor to stimulate the pathway. Subsequently, lyse the cells to extract total protein.[16]
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-S6K, total S6K).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Summary and Future Directions
While direct experimental data for this compound is not yet widely available, the analysis of structurally similar quinoline derivatives suggests a strong potential for this compound as a PI3K/mTOR pathway inhibitor. The proxy compounds demonstrate potent in vitro cytotoxicity against various cancer cell lines, with some exhibiting low nanomolar IC50 values for PI3K and mTOR kinase inhibition.
Further investigation is required to fully characterize the efficacy, selectivity, and pharmacokinetic profile of this compound. Direct head-to-head studies against standard-of-care drugs like Alpelisib and Everolimus in relevant cancer models will be crucial to determine its therapeutic potential.
References
- 1. Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of novel 4-alkynyl-quinoline derivatives as PI3K/mTOR dual inhibitors-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PI3K/Akt/mTOR inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay to evaluate the cytotoxic potential of a drug | Bangladesh Journal of Pharmacology [banglajol.info]
- 15. kosheeka.com [kosheeka.com]
- 16. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline.
Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following procedures are therefore based on the known hazards of structurally similar quinoline derivatives and general best practices for the disposal of hazardous chemical waste.[1][2][3][4][5] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding hazardous waste disposal.
Inferred Hazard Profile and Safety Information
Based on the hazard profiles of related quinoline compounds, this compound should be handled as a hazardous substance. The following table summarizes the likely hazards and necessary precautions.
| Parameter | Inferred Information | Source/Justification |
| GHS Hazard Classifications | Acute Toxicity, Oral (Category 3 or 4) Acute Toxicity, Dermal (Category 4) Skin Irritation (Category 2) Serious Eye Irritation (Category 2) Germ Cell Mutagenicity (Category 2) Carcinogenicity (Category 1B or 2) Hazardous to the Aquatic Environment, Chronic (Category 2) | Based on SDS for Quinoline and its derivatives.[1][2][3][4][5] |
| Signal Word | Danger or Warning | Commensurate with the potential for serious health hazards.[1][2][5] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile, neoprene), safety glasses with side shields or chemical splash goggles, laboratory coat.[1][4] | Standard requirement for handling hazardous chemicals. |
| Engineering Controls | Use in a well-ventilated area, preferably within a chemical fume hood. | To minimize inhalation exposure.[4] |
| Incompatible Materials | Strong oxidizing agents. | Common incompatibility for many organic compounds. |
| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen fluoride. | Expected combustion byproducts. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Waste Identification and Segregation:
-
All waste streams containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be classified as hazardous waste.
-
Do not mix this waste with other chemical waste streams unless their compatibility is confirmed.[6] Store in a designated and properly labeled hazardous waste container.
2. Personal Protective Equipment (PPE):
-
Before handling any waste, ensure you are wearing the appropriate PPE as specified in the table above.
3. Waste Collection:
-
Solid Waste: Carefully place any solid this compound and contaminated disposable items directly into a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a designated liquid hazardous waste container. The container must be made of a compatible material and have a secure, tight-fitting lid.[7]
-
Empty Containers: "Empty" containers that held the compound must be triple-rinsed with a suitable solvent.[8] The rinsate must be collected as hazardous liquid waste.[8] After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plasticware.[8]
4. Waste Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area.[9]
-
The storage area should be secure, well-ventilated, and away from incompatible materials.[9]
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8]
5. Disposal Request:
-
Once the waste container is full or ready for pickup, follow your institution's procedures to request a hazardous waste collection.[9]
-
Do not dispose of this chemical down the drain or in regular trash.[10]
Emergency Procedures: Spill Management
In the event of a spill, prompt and appropriate action is crucial to mitigate risks.
1. Immediate Actions:
-
Alert personnel in the immediate area and evacuate if necessary.[11][12]
-
If the spill is large or involves a significant release of dust or vapor, contact your institution's EHS or emergency response team immediately.[12][13]
-
Remove any ignition sources if the compound is dissolved in a flammable solvent.[14]
2. Spill Cleanup:
-
For small spills:
-
Ensure you are wearing appropriate PPE, including respiratory protection if necessary.[11]
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[1][13]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[15]
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
For large spills:
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Evacuate the area and contact your EHS department or emergency services.[12]
-
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making and procedural workflows for the proper disposal of this compound.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. technopharmchem.com [technopharmchem.com]
- 3. lobachemie.com [lobachemie.com]
- 4. chemos.de [chemos.de]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. pfw.edu [pfw.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 10. acs.org [acs.org]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. ehs.mst.edu [ehs.mst.edu]
- 13. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 14. umanitoba.ca [umanitoba.ca]
- 15. chemcert.com.au [chemcert.com.au]
Personal protective equipment for handling 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
This guide provides immediate and essential safety protocols for researchers, scientists, and drug development professionals handling 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline. The following procedures are based on the hazardous properties of the quinoline scaffold and its nitro- and trifluoromethyl-substituents, which indicate that this compound is likely to be harmful if swallowed or in contact with skin, cause skin and eye irritation, and may have the potential for more severe long-term health effects.
Personal Protective Equipment (PPE)
All personnel must wear appropriate PPE when handling this compound. The following table summarizes the required protective equipment.
| Protection Type | Recommended Equipment | Specifications & Remarks |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing. | Must be compliant with EN 166 (EU) or OSHA's 29 CFR 1910.133 (US) standards.[1] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are generally recommended for handling aromatic and halogenated compounds. Always inspect gloves for integrity before use and dispose of them after handling or in case of contamination.[2] |
| Body Protection | A lab coat or a chemical-resistant apron. | Should be worn at all times in the laboratory to protect from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Ensure proper fit and regular maintenance of respiratory equipment. |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is crucial to minimize exposure and ensure a safe laboratory environment.
1. Engineering Controls:
-
Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order.
2. Handling Procedures:
-
Before starting any work, carefully read and understand the Safety Data Sheet (SDS) for quinoline and similar compounds.
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[2]
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
3. Spill Management:
-
In case of a small spill, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and collect it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow emergency procedures.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and comply with regulations.
1. Waste Segregation:
-
This compound should be treated as hazardous waste. Due to its chemical structure, it falls into the categories of halogenated organic waste (due to the trifluoromethyl group) and nitroaromatic waste .[3]
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. Do not mix with non-halogenated or other waste streams to avoid costly and complex disposal procedures.[4][5]
2. Disposal Procedure:
-
Dispose of the waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Contaminated materials such as gloves, absorbent pads, and empty containers must also be disposed of as hazardous waste.
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
